Nonanal-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
146.26 g/mol |
IUPAC Name |
8,8,9,9-tetradeuteriononanal |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D2,2D2 |
InChI Key |
GYHFUZHODSMOHU-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])CCCCCCC=O |
Canonical SMILES |
CCCCCCCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Nonanal-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Nonanal-d4, a deuterated form of the naturally occurring aldehyde, nonanal. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of deuterated compounds. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its non-deuterated counterpart, Nonanal, as a close structural and chemical analogue.
Core Chemical and Physical Properties
Deuterium-labeled compounds, such as this compound, are critical tools in pharmaceutical research. The substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of molecules, potentially leading to improved drug efficacy and safety. Below is a summary of the known and extrapolated physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound and Nonanal
| Property | This compound | Nonanal | Reference |
| Molecular Formula | C9H14D4O | C9H18O | [1] |
| Molecular Weight | 146.26 g/mol | 142.24 g/mol | [1] |
| Appearance | Assumed to be a clear, colorless to pale yellow liquid | Clear brown or colorless liquid with a floral, citrus-like odor.[2] | [1] |
| Boiling Point | No data available | 191 °C (376 °F; 464 K) | [3] |
| Melting Point | No data available | -18 °C (0 °F; 255 K) | |
| Density | No data available | 0.827 g/mL at 25 °C | |
| Solubility | Soluble in DMSO and other organic solvents such as ethanol and DMF. | Insoluble in water. | |
| Flash Point | No data available | 63 °C / 145.4 °F (closed cup) |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide methodologies for the synthesis of deuterated aldehydes and their analysis by gas chromatography-mass spectrometry (GC-MS).
Synthesis of C-1 Deuterated Aldehydes
The synthesis of C-1 deuterated aldehydes, such as this compound, can be achieved through various methods. One common approach involves the reduction of a corresponding carboxylic acid derivative followed by oxidation, or more recently, through direct hydrogen-deuterium exchange reactions. A general protocol for the synthesis via N-heterocyclic carbene (NHC) catalysis is described below.
Protocol: NHC-Catalyzed Hydrogen-Deuterium Exchange for the Synthesis of 1-D-Aldehydes
-
Materials:
-
Nonanal (or other aldehyde starting material)
-
N-Heterocyclic Carbene (NHC) catalyst
-
Deuterium oxide (D₂O)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Base (e.g., potassium tert-butoxide)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the NHC catalyst and the base.
-
Dissolve the mixture in the anhydrous solvent.
-
Add the nonanal starting material to the reaction mixture.
-
Introduce an excess of deuterium oxide (D₂O) to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by GC-MS or NMR spectroscopy until the desired level of deuterium incorporation is achieved.
-
Upon completion, quench the reaction with a suitable reagent (e.g., a weak acid).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting deuterated aldehyde by column chromatography on silica gel.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound. The following protocol outlines a general method for the analysis of aldehydes.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane, hexane).
-
For biological samples, a derivatization step may be necessary to improve volatility and chromatographic separation. A common method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile compound analysis (e.g., DB-1, DB-5).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 146 and characteristic fragmentation patterns. The presence of deuterium will result in a mass shift compared to the non-deuterated Nonanal.
-
Signaling Pathways and Biological Activity
While the specific signaling pathways of this compound are not well-documented, research on its non-deuterated counterpart, Nonanal, and other aldehydes provides insights into its potential biological roles. Aldehydes are known to be involved in various cellular processes, including oxidative stress and inflammation.
Activation of the Nrf2-Keap1 Antioxidant Pathway
Recent studies have shown that nonanal can act as a gaseous redox modulator, triggering the Nrf2-Keap1 antioxidant defense mechanism in human keratinocytes. This pathway is a primary cellular defense against oxidative stress.
Diagram 1: Activation of the Nrf2-Keap1 Pathway by Nonanal
Caption: Nonanal induces reactive oxygen species (ROS), leading to the activation of the Nrf2 transcription factor and subsequent expression of antioxidant enzymes.
Spectroscopic Data
Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Nonanal in CDCl₃
| ¹³C NMR | ¹H NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 202.82 (C=O) | 9.76 (t, 1H, -CHO) |
| 43.96 | 2.42 (dt, 2H) |
| 31.87 | 1.63 (m, 2H) |
| 29.39 | 1.29 (m, 10H) |
| 29.24 | 0.88 (t, 3H, -CH₃) |
| 29.18 | |
| 22.70 | |
| 22.15 | |
| 14.11 (-CH₃) | |
| Data from PubChem CID 31289. |
For this compound, the proton NMR spectrum would be expected to show a significant reduction or absence of the aldehyde proton signal at ~9.76 ppm, depending on the specific positions of deuterium labeling.
Table 3: Major Mass Spectral Peaks for Nonanal
| m/z | Relative Intensity |
| 44 | 100 |
| 57 | 85 |
| 41 | 75 |
| 43 | 65 |
| 58 | 60 |
| 70 | 50 |
| 82 | 40 |
| 142 (M+) | Low |
| Data from NIST Chemistry WebBook. |
The mass spectrum of this compound would exhibit a molecular ion peak at m/z 146. The fragmentation pattern would also shift according to the location of the deuterium atoms.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines, particularly in drug metabolism and pharmacokinetic studies. This guide provides a foundational understanding of its chemical properties, drawing upon available data for its non-deuterated analog. The provided experimental protocols offer a starting point for the synthesis and analysis of this and other deuterated aldehydes. Further research is warranted to fully characterize the specific properties and biological activities of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Diagram 2: Experimental Workflow for this compound
Caption: A general experimental workflow for the synthesis and characterization of this compound.
References
The Role of Nonanal-d4 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Nonanal-d4 in research, focusing on its critical role as an internal standard in quantitative analytical methodologies. This document details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in analytical chemistry, biomarker discovery, and drug development.
Core Concepts: The Imperative of Internal Standards in Quantitative Analysis
In the precise quantification of analytes within complex matrices, such as biological fluids or environmental samples, variability arising from sample preparation and instrumental analysis can significantly impact accuracy and reproducibility. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to mitigate these issues.[1][2]
This compound, a deuterated form of nonanal, is chemically identical to the analyte of interest but possesses a greater mass. This property allows it to be distinguished by mass spectrometry while ensuring it behaves similarly to the endogenous nonanal during extraction, derivatization, and chromatographic separation. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it serves as a reliable reference to correct for analyte loss and variations in instrument response, a technique known as isotope dilution mass spectrometry.[3][4]
Primary Application: Quantification of Nonanal in Biological and Environmental Matrices
Nonanal is a volatile organic compound (VOC) and a saturated fatty aldehyde that has been identified as a potential biomarker for various physiological and pathological states, including oxidative stress, certain cancers, and chronic obstructive pulmonary disease (COPD).[5] Its presence in exhaled breath, plasma, and other biological samples makes it a valuable target for clinical and diagnostic research. This compound is instrumental in the accurate quantification of nonanal in these complex samples.
The primary analytical technique for the analysis of nonanal and other volatile aldehydes is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the volatile and reactive nature of aldehydes, a derivatization step is often employed to enhance their stability and improve chromatographic performance. A common and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.
Experimental Protocol: A Detailed Methodology for Nonanal Quantification
The following protocol outlines a robust and sensitive method for the quantification of nonanal in human plasma using this compound as an internal standard, followed by GC-MS analysis. This protocol is a composite of best practices and methodologies described in the scientific literature.
Materials and Reagents
-
Standards: Nonanal (analytical grade), this compound (isotopic purity ≥ 98%)
-
Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Hexane (HPLC grade), Acetonitrile (HPLC grade), Ultrapure water
-
Reagents: Sodium chloride, Anhydrous sodium sulfate
-
Sample Matrix: Human plasma
Sample Preparation and Derivatization
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Internal Standard Spiking: To 1 mL of plasma in a glass vial, add a precise volume of this compound solution (e.g., 10 µL of a 1 µg/mL solution in acetonitrile) to achieve a final concentration of 10 ng/mL. Vortex briefly.
-
Derivatization: Add 100 µL of PFBHA solution (e.g., 10 mg/mL in ultrapure water) to the plasma sample. Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for the formation of the PFBHA-oxime derivatives of both nonanal and this compound.
-
Extraction: After incubation, allow the sample to cool to room temperature. Add 2 mL of hexane and 0.5 g of sodium chloride. Vortex vigorously for 2 minutes to extract the derivatives into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve complete phase separation.
-
Drying and Concentration: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
Nonanal-PFBHA derivative: Target and qualifier ions specific to its mass spectrum.
-
This compound-PFBHA derivative: Target and qualifier ions specific to its mass spectrum, shifted by the mass of the deuterium labels.
-
-
Data Presentation and Interpretation
Calibration and Quantification
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of nonanal and a constant concentration of this compound. The peak area ratio of the nonanal derivative to the this compound derivative is plotted against the concentration of nonanal. The concentration of nonanal in the unknown samples is then determined from this calibration curve.
Method Validation Data
The following table summarizes typical validation parameters for a GC-MS method for the quantification of aldehydes using deuterated internal standards. This data is representative of the performance expected from such a method.
| Validation Parameter | Typical Performance Metric |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, corrected by IS |
Visualizing the Workflow
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for the quantification of nonanal using this compound as an internal standard.
Caption: Experimental workflow for nonanal quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Atmospheric chemistry of nonanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cstti.com [cstti.com]
- 5. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nonanal-d4: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nonanal-d4, a deuterated form of the naturally occurring aldehyde, Nonanal. This document details its physicochemical properties, outlines a plausible synthetic route, and delves into the significant biological activities of its non-deuterated analog, Nonanal, supported by experimental methodologies. The content herein is curated for professionals in research, scientific, and drug development fields, offering valuable insights for its application as a stable isotope-labeled internal standard and its potential therapeutic implications.
Physicochemical Properties of this compound
This compound is a deuterated analog of Nonanal, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies, serving as an internal standard for the accurate measurement of Nonanal.
| Property | Value | Reference |
| CAS Number | 1335401-96-1 | [1][2] |
| Molecular Formula | C₉H₁₄D₄O | [1][2] |
| Molecular Weight | 146.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fatty, citrus, floral |
Synthesis of this compound
The synthesis of deuterated aldehydes, including this compound, can be achieved through various established methods. A common approach involves the reduction of a corresponding carboxylic acid derivative using a deuterium source.
One plausible synthetic route for this compound involves a two-step process starting from nonanoic acid:
-
Reduction of Nonanoic Acid: Nonanoic acid is first reduced using a strong deuterating agent, such as lithium aluminum deuteride (LiAlD₄), to form the deuterated alcohol, 1,1-dideuterio-nonan-1-ol.
-
Oxidation to this compound: The resulting deuterated alcohol is then oxidized under controlled conditions using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Biological Activities and Mechanisms of Action
While this compound is primarily used as an analytical standard, its non-deuterated counterpart, Nonanal, exhibits notable biological activities. Understanding these activities is crucial for interpreting studies where this compound is used and for exploring the potential therapeutic applications of Nonanal itself.
Antifungal Activity
Nonanal has demonstrated significant antifungal properties against various fungal species, including pathogenic strains. Its mechanism of action primarily involves the disruption of the fungal cell membrane's integrity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
A standardized broth microdilution method is employed to determine the MIC and MFC of Nonanal against a target fungus.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or cells is prepared in a suitable sterile liquid (e.g., saline with 0.05% Tween 80) and adjusted to a concentration of approximately 1 × 10⁵ cells/mL.
-
Serial Dilution of Nonanal: Serial twofold dilutions of Nonanal are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Nonanal that causes complete inhibition of visible fungal growth.
-
MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
| Fungus | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Penicillium cyclopium | 0.3 (mL/L) | 0.4 (mL/L) | |
| Aspergillus flavus | 0.5 (µL/mL) | Not Reported | |
| Aspergillus niger | 2.0 (µL/mL) | Not Reported |
Antidiarrhoeal Activity
Nonanal has been identified as a compound with antidiarrhoeal properties, showing efficacy in animal models of induced diarrhea. Its mechanism is thought to involve the inhibition of intestinal motility and fluid secretion.
Experimental Protocol: Castor Oil-Induced Diarrhea Model in Mice
-
Animal Preparation: Mice are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping and Administration: Animals are divided into control and test groups. The test groups receive varying doses of Nonanal, while the control group receives the vehicle. A standard antidiarrhoeal drug (e.g., loperamide) is used as a positive control.
-
Induction of Diarrhea: One hour after treatment, diarrhea is induced in all animals by the oral administration of castor oil (e.g., 0.5 mL).
-
Observation: The animals are observed for a period of 4-6 hours. The onset of diarrhea, the total number of fecal outputs (both formed and unformed), and the weight of wet feces are recorded.
-
Data Analysis: The percentage inhibition of defecation is calculated for each group compared to the control group.
| Diarrhea Model | Animal | Doses of Nonanal (mg/kg) | Percentage Inhibition of Defecation | Reference |
| Castor Oil-Induced | Mice | 19.4 - 310.4 | Significant inhibitory effect | |
| Magnesium Sulfate-Induced | Mice | 19.4 - 310.4 | Significant inhibitory effect | |
| Arachidonic Acid-Induced | Mice | 19.4 - 310.4 | Significant inhibitory effect |
Signaling Pathway Involvement: The Nrf2-Keap1 Pathway
Recent studies suggest that aldehydes like Nonanal can activate the Nrf2-Keap1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by reactive aldehydes, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Caption: Activation of the Nrf2-Keap1 pathway by Nonanal.
Conclusion
This compound is a crucial analytical tool for researchers studying the role of Nonanal in various biological systems. The significant antifungal and antidiarrhoeal activities of Nonanal, coupled with its interaction with key cellular signaling pathways like Nrf2-Keap1, highlight the importance of further research into its therapeutic potential. This guide provides a foundational understanding for scientists and drug development professionals to leverage the properties of this compound and explore the biological implications of Nonanal.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Nonanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated nonanal, a valuable isotopically labeled compound for various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantitative analysis. This document details established synthetic methodologies for selective deuterium incorporation at different positions of the nonanal molecule, purification protocols to ensure high isotopic and chemical purity, and methods for assessing the final product.
Synthesis of Deuterated Nonanal
The optimal method for the synthesis of deuterated nonanal depends on the desired position of the deuterium label(s). This guide covers protocols for formyl-deuteration (nonanal-d1), as well as deuteration at the α and β positions (nonanal-d2).
Synthesis of Nonanal-d1 (Formyl-Deuterated Nonanal)
The direct exchange of the formyl hydrogen for deuterium is an efficient route to nonanal-d1. Modern methods such as photocatalytic and N-heterocyclic carbene (NHC)-catalyzed hydrogen-deuterium exchange (HDE) reactions offer high yields and deuterium incorporation using deuterium oxide (D₂O) as an inexpensive deuterium source.
Visible-light-mediated photoredox catalysis enables the formyl-selective deuteration of aldehydes. This method involves the generation of an acyl radical from the aldehyde, which then undergoes deuteration in the presence of a deuterium donor.
Experimental Protocol: Photocatalytic Deuteration of Nonanal
-
Materials: Nonanal, D₂O, photocatalyst (e.g., 4CzIPN), sodium benzoate (PhCO₂Na), triisopropylsilanethiol, solvent (e.g., dichloromethane).
-
Procedure: In a reaction vessel, combine nonanal, the photocatalyst, sodium benzoate, and triisopropylsilanethiol in the chosen solvent. Add D₂O and degas the mixture. Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the formyl proton signal. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.[1]
Quantitative Data for Photocatalytic Deuteration of Aliphatic Aldehydes
| Substrate | Yield (%) | Deuterium Incorporation (%) | Reference |
| Aliphatic Aldehydes (general) | up to 99% | 90-98% | [2] |
NHCs can catalyze the reversible HDE reaction with aldehydes, using D₂O as the deuterium source. This method is known for its operational simplicity and high efficiency for a broad range of aldehydes, including aliphatic ones.
Experimental Protocol: NHC-Catalyzed Deuteration of Nonanal
-
Materials: Nonanal, D₂O, NHC precatalyst (e.g., an imidazolium salt), a base (e.g., NaHCO₃), and a solvent (e.g., CH₂Cl₂).
-
Procedure: To a solution of nonanal and the NHC precatalyst in the solvent, add the base and D₂O. Stir the mixture at room temperature. The reaction is driven towards the deuterated product by using a large excess of D₂O. The progress of the reaction is monitored by ¹H NMR. After the reaction is complete, the product is extracted and purified by column chromatography.[3]
Quantitative Data for NHC-Catalyzed Deuteration of Aliphatic Aldehydes
| Substrate | Catalyst | Yield (%) | Deuterium Incorporation (%) | Reference |
| Aliphatic Aldehydes (general) | Nitro-substituted imidazolinium salt | Good to excellent | >95% | [3] |
Synthesis of Nonanal-d2 (α,β-Deuterated Nonanal)
Deuteration at the α and β positions can be achieved through the reduction of an alkyne precursor using a deuterated reducing agent.
Experimental Protocol: Synthesis of [2,3-d₂]-Nonanal
This protocol is adapted from the synthesis of a related deuterated α,β-unsaturated aldehyde.[4]
-
Step 1: Synthesis of 2-Nonynal Diethyl Acetal: Start with commercially available propiolaldehyde diethyl acetal. Deprotonate with n-butyllithium and react with a suitable alkyl halide (e.g., 1-bromohexane) to introduce the rest of the carbon chain.
-
Step 2: Reduction with Lithium Aluminum Deuteride: To a suspension of lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent like diethyl ether at 0°C, add a solution of the 2-nonynal diethyl acetal dropwise under an inert atmosphere. Stir the reaction for several hours.
-
Step 3: Quenching and Workup: Carefully quench the reaction by the dropwise addition of D₂O. Allow the mixture to warm to room temperature and filter through Celite. The filtrate is then dried and concentrated.
-
Step 4: Deprotection: The resulting [2,3-d₂]-nonanal diethyl acetal is deprotected using a catalytic amount of acid (e.g., HCl) in a mixture of THF and water to yield [2,3-d₂]-nonanal.
-
Purification: The final product is purified by silica gel column chromatography.
Quantitative Data for Deuteration via Alkyne Reduction
| Deuterated Product | Yield (%) | Reference |
| 2,3-[²H₂]-4-hydroxy-non-2-enal-dimethylacetal | 65 |
Purification of Deuterated Nonanal
Purification is a critical step to ensure the chemical and isotopic purity of the final product. The primary methods for purifying nonanal are bisulfite adduct formation and column chromatography.
Purification via Bisulfite Adduct Formation
This method is highly effective for separating aldehydes from non-carbonyl impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the organic impurities by extraction. The aldehyde is then regenerated by treatment with a base.
Experimental Protocol: Bisulfite Adduct Purification
-
Materials: Crude deuterated nonanal, saturated sodium bisulfite solution, a water-miscible solvent (e.g., methanol or DMF), an immiscible organic solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture), and a base (e.g., 10% NaOH).
-
Procedure:
-
Dissolve the crude nonanal in the water-miscible solvent.
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously.
-
Add an immiscible organic solvent and water, and shake to perform a liquid-liquid extraction. The bisulfite adduct of the deuterated nonanal will be in the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining impurities.
-
To regenerate the deuterated nonanal, add the organic solvent to the aqueous layer and then add the base dropwise until the solution is strongly basic (pH > 12).
-
Extract the regenerated deuterated nonanal into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified deuterated nonanal.
-
Silica Gel Column Chromatography
Column chromatography is used to separate the deuterated nonanal from any remaining starting materials, byproducts, or non-aldehydic impurities based on polarity.
Experimental Protocol: Column Chromatography
-
Materials: Crude or partially purified deuterated nonanal, silica gel, and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Procedure:
-
Prepare a silica gel column with the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated nonanal.
-
Analysis of Isotopic Purity
The isotopic purity of the final product should be determined to confirm the extent of deuteration. The two primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The degree of deuterium incorporation at the formyl position can be determined by the disappearance or reduction in the integration of the aldehyde proton signal (around 9.7 ppm). For deuteration at other positions, the disappearance of the corresponding proton signals is monitored.
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic distribution of the product. By comparing the mass of the deuterated product to the non-deuterated standard, the number of incorporated deuterium atoms and the isotopic enrichment can be calculated.
Visualizing the Workflows
Synthesis Pathways
Caption: Synthetic pathways for deuterated nonanal.
Purification Workflow
Caption: General purification workflow for deuterated nonanal.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Nonanal-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Nonanal-d4, a deuterated aldehyde of significant interest in various research applications, including its use as an internal standard. This document outlines the primary fragmentation pathways, presents predicted quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the fragmentation mechanisms.
Core Fragmentation Pathways of this compound
The fragmentation of this compound in mass spectrometry is primarily governed by the established patterns observed for aliphatic aldehydes, notably α-cleavage and McLafferty rearrangement. The presence of four deuterium atoms on the nonanal molecule will result in characteristic mass shifts in the resulting fragment ions, providing a unique mass spectral signature. The molecular weight of non-deuterated nonanal is 142.24 g/mol [1]. With the substitution of four hydrogen atoms with deuterium, the molecular weight of this compound increases to approximately 146.26 g/mol .
Upon electron ionization (EI), the this compound molecule loses an electron to form a molecular ion (M+•) with a predicted m/z of 146.
α-Cleavage
Alpha-cleavage is a characteristic fragmentation for aldehydes and ketones where the bond between the carbonyl carbon and the adjacent carbon (the α-carbon) is broken[2][3]. For aldehydes, this can result in the loss of a hydrogen atom or the alkyl chain. However, the loss of the alkyl radical is generally more significant than the loss of a hydrogen radical[4].
-
Loss of the Alkyl Radical: The primary α-cleavage involves the breaking of the C1-C2 bond, leading to the formation of a resonance-stabilized acylium ion and the loss of a C8H13D4 radical. This would result in a fragment ion at m/z 29 (CHO+). Conversely, cleavage can also result in a charged alkyl fragment.
-
Loss of a Hydrogen/Deuterium Atom: Cleavage of the bond between the carbonyl carbon and its attached hydrogen/deuterium can also occur, though it is generally a less favored pathway for aldehydes[4].
McLafferty Rearrangement
The McLafferty rearrangement is a prominent fragmentation pathway for carbonyl compounds that possess a γ-hydrogen. This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-carbon-γ-carbon bond. This results in the formation of a neutral alkene and a charged enol radical cation. For this compound, the location of the deuterium atoms will influence the m/z of the resulting enol fragment. Assuming the deuterium atoms are not on the γ-carbon, the McLafferty rearrangement would produce a characteristic ion.
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound based on the fragmentation patterns of non-deuterated nonanal and the principles of isotopic labeling. The relative abundance is a qualitative prediction based on the known stability of the fragment ions for aliphatic aldehydes.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 146 | [C9H14D4O]+• | Molecular Ion (M+•) | Low |
| 128 | [M - H2O]+• | Loss of water | Moderate |
| 101 | [M - C3H7]+ | β-cleavage | Low |
| 86 | [C5H6D4O]+• | McLafferty + D rearrangement | Moderate |
| 71 | [C5H11]+ | Alkyl fragment | Moderate |
| 57 | [C4H9]+ | Alkyl fragment | High |
| 44 | [C2H4O]+• | McLafferty rearrangement | High |
| 43 | [C3H7]+ | Alkyl fragment | Very High (often base peak) |
| 29 | [CHO]+ | α-cleavage | Moderate |
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: A quadrupole or time-of-flight mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-200.
-
Scan Speed: 1000 amu/s.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the this compound peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and reference spectra of non-deuterated nonanal.
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for Nonanal-d4
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Nonanal-d4. Given the absence of publicly available experimental spectra for this compound, this document presents the known spectral data for unlabeled nonanal and provides a comprehensive, predicted analysis of the spectral changes resulting from deuteration at the C2 and C3 positions (2,2,3,3-tetradeuterononanal).
Introduction to this compound
This compound, with the CAS number 1335401-96-1, is a deuterated form of nonanal. The deuterium atoms are located at the C2 and C3 positions, resulting in the chemical structure 2,2,3,3-tetradeuterononanal. This isotopically labeled compound is valuable in various research applications, including as an internal standard in mass spectrometry-based assays and for mechanistic studies in drug metabolism and environmental fate. Understanding its NMR spectral characteristics is crucial for its proper identification and quantification.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on the known data for unlabeled nonanal and the predictable effects of deuterium substitution.
Predicted ¹H NMR Spectral Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |
| H1 (CHO) | ~9.77 | s | 1 |
| H2 | - | - | 0 |
| H3 | - | - | 0 |
| H4 | ~1.63 | t, J ≈ 7.5 Hz | 2 |
| H5-H8 | ~1.2-1.4 | m | 8 |
| H9 | ~0.88 | t, J ≈ 6.8 Hz | 3 |
Note: The predicted chemical shifts are based on the data for unlabeled nonanal in CDCl₃. The multiplicity of the H4 signal is predicted to be a triplet due to coupling only with the H5 protons, as the coupling to the deuterons at C3 would not be resolved in a standard ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Data for this compound
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C1 (CHO) | ~202.8 |
| C2 | Greatly diminished intensity |
| C3 | Greatly diminished intensity |
| C4 | ~22.1 |
| C5 | ~29.2 |
| C6 | ~29.3 |
| C7 | ~31.8 |
| C8 | ~22.7 |
| C9 | ~14.1 |
Note: The signals for the deuterated carbons (C2 and C3) are expected to be significantly broadened and have very low intensity in a standard proton-decoupled ¹³C NMR spectrum due to the quadrupolar nature of the deuterium nucleus and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. They may not be observable under routine acquisition conditions.
Rationale for Predicted Spectral Changes
The substitution of protons with deuterium at the C2 and C3 positions of nonanal induces predictable changes in both the ¹H and ¹³C NMR spectra:
-
¹H NMR Spectrum:
-
The signals corresponding to the protons at C2 and C3 in unlabeled nonanal will be absent in the spectrum of this compound.
-
The multiplicity of the aldehydic proton (H1) will change from a triplet (in unlabeled nonanal, due to coupling with the C2 protons) to a singlet, as there are no adjacent protons to cause splitting.
-
The multiplicity of the H4 protons will simplify from a multiplet to a triplet, as they will only couple with the H5 protons.
-
-
¹³C NMR Spectrum:
-
The resonances for the deuterated carbons (C2 and C3) will be significantly less intense and broader compared to the protonated carbons. This is a consequence of the spin (I=1) and quadrupolar moment of deuterium, which leads to efficient relaxation and broad lines. Furthermore, the lack of directly attached protons means these carbons do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons in proton-decoupled spectra.
-
Experimental Protocols
While specific experimental data for this compound is not publicly available, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra would be as follows:
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, especially to potentially observe the weak signals of the deuterated carbons.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the NMR data for this compound, starting from the known data of its non-deuterated counterpart.
Navigating the Nuances of Isotopic Labeling: A Technical Guide to the Purity and Enrichment of Nonanal-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the precision and accuracy of quantitative studies are paramount. Stable isotope-labeled internal standards are the gold standard for achieving reliable results in mass spectrometry-based bioanalysis. This in-depth technical guide focuses on Nonanal-d4, a deuterated analogue of the naturally occurring aldehyde, nonanal. We will explore the critical aspects of its isotopic purity and enrichment, providing detailed experimental methodologies and data presentation to support its effective use in research and development.
The Significance of Isotopic Purity in Quantitative Analysis
This compound is a valuable tool for researchers, primarily utilized as an internal standard in quantitative assays for the analysis of its unlabeled counterpart, nonanal. The efficacy of a deuterated standard is intrinsically linked to its isotopic purity—the degree to which the molecule is enriched with deuterium atoms at specific positions and the absence of isotopic variants with fewer deuterium labels. High isotopic purity is crucial as the presence of unlabeled nonanal (d0) within the this compound standard can lead to an overestimation of the analyte's concentration, thereby compromising the accuracy of the study.
Quantitative Data Summary
The quality of this compound is defined by its chemical and isotopic purity. The following tables summarize the typical specifications for a high-quality this compound standard.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | Nonanal-2,2,3,3-d4 |
| Molecular Formula | C₉H₁₄D₄O |
| Molecular Weight | 146.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage Conditions | -20°C for long-term storage |
Table 2: Purity and Isotopic Enrichment Data for this compound
| Analysis | Method | Typical Result | Acceptance Criteria |
| Chemical Purity | GC-MS | ≥98.0% | ≥98.0% |
| Isotopic Purity (d4) | LC-MS | ≥98% | ≥98% |
| Isotopic Distribution | LC-MS | Primarily d4 with minimal d0-d3 | Consistent with stated enrichment |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms to structure |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of the isotopic purity and enrichment of this compound. Below are methodologies for the key analytical techniques employed.
Determination of Chemical and Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and to assess its isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or hexane)
-
GC column suitable for aldehyde analysis (e.g., a mid-polarity column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
Data Analysis:
-
Chemical Purity: Integrate the total ion chromatogram (TIC). The chemical purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components.
-
Isotopic Enrichment: Analyze the mass spectrum of the this compound peak. Determine the relative abundance of the molecular ions corresponding to the d4, d3, d2, d1, and d0 species. The isotopic enrichment is reported as the percentage of the d4 species relative to the sum of all isotopic species.
-
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the isotopic purity of this compound by resolving the isotopic cluster of the molecule.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Infuse the sample directly or perform a chromatographic separation. Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of this compound.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Nonanal (d0).
-
Identify the peaks corresponding to the d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species.
-
The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.
-
Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to assess the degree of deuteration at specific positions.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the deuterated positions (in this case, positions 2 and 3) confirms successful deuteration. The integration of any residual proton signals at these positions can be used to estimate the isotopic purity.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The signals for the carbon atoms bearing deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signals in unlabeled nonanal. This provides further confirmation of the location of deuteration.
-
Visualizing Workflows and Pathways
To further elucidate the application and theoretical metabolism of this compound, the following diagrams have been generated.
Caption: Workflow for Quantitative Analysis using this compound as an Internal Standard.
Caption: Hypothetical Metabolic Pathways of this compound.
Conclusion
The reliability of quantitative bioanalytical data is fundamentally dependent on the quality of the internal standards employed. This guide has provided a comprehensive overview of the critical parameters of isotopic purity and enrichment for this compound. By adhering to the detailed experimental protocols for GC-MS, HRMS, and NMR, researchers can confidently verify the quality of their deuterated standards, ensuring the integrity and accuracy of their scientific findings. The provided workflows and pathways offer a visual representation of its application and potential metabolic fate, further aiding in the design and interpretation of studies utilizing this compound.
Technical Guide: Solubility of Nonanal-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Nonanal-d4 in various organic solvents. Given that deuterium labeling is unlikely to significantly alter solubility characteristics, this guide refers to data available for nonanal as a close and reliable proxy for this compound. The information is intended to support research, development, and formulation activities where this compound is utilized.
Core Topic: Solubility Profile of this compound
This compound, a deuterated form of nonanal, is a saturated fatty aldehyde. Its solubility is dictated by its nine-carbon aliphatic chain and the polar aldehyde functional group. This structure results in a generally nonpolar character, leading to good solubility in a wide range of organic solvents and poor solubility in water.
Data Presentation: Quantitative and Qualitative Solubility
The following table summarizes the available solubility data for nonanal, which serves as a proxy for this compound. The data is compiled from various chemical and safety datasheets. It is important to note that precise quantitative data for the solubility of nonanal in many organic solvents is not widely published.
| Solvent | Formula | Type | Solubility of Nonanal | Temperature (°C) | Citation |
| Acetone | C₃H₆O | Ketone | Soluble | Not Specified | [1] |
| Chloroform | CHCl₃ | Halogenated | Soluble | Not Specified | [1][2][3] |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | ≥ 100 mg/mL | Not Specified | |
| Ethanol (70%) | C₂H₅OH | Alcohol | 1 mL in 3 mL | Not Specified | |
| Ethyl Acetate | C₄H₈O₂ | Ester | Slightly Soluble | Not Specified | |
| Ethyl Ether | (C₂H₅)₂O | Ether | Soluble | Not Specified | |
| Glycerol | C₃H₈O₃ | Polyol | Insoluble | Not Specified | |
| Mineral Oil | N/A | Hydrocarbon | Soluble | Not Specified | |
| Propylene Glycol | C₃H₈O₂ | Diol | Soluble | Not Specified | |
| Water | H₂O | Protic | 96 mg/L | 25 |
Experimental Protocols
The following section details a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.
Protocol: Gravimetric Method for Solubility Determination
1. Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
2. Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, acetone)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Evaporating dish
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Pipette a known volume (e.g., 5 mL) of the selected organic solvent into the vial.
-
Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer for 1-2 minutes every hour for at least 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to rest in the constant temperature bath for at least 4 hours to let the undissolved solute settle.
-
Carefully transfer the vial to a centrifuge, ensuring the temperature is maintained as close as possible to the experimental temperature.
-
Centrifuge the sample at a sufficient speed and duration to pellet all undissolved this compound.
-
-
Quantification of Dissolved Solute:
-
Carefully pipette a known volume (e.g., 2 mL) of the clear supernatant into a pre-weighed evaporating dish. Be cautious not to disturb the pellet.
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a fume hood at a controlled temperature.
-
Once the solvent has completely evaporated, re-weigh the evaporating dish containing the this compound residue.
-
4. Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.
-
Determine the solubility in g/100 mL using the following formula:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing this compound solubility.
References
A Technical Guide to High-Purity Nonanal-d4 for Researchers and Drug Development Professionals
An in-depth analysis of commercial suppliers, quality control methodologies, and applications of deuterated nonanal.
This technical guide provides a comprehensive overview of high-purity Nonanal-d4, a valuable tool for researchers, scientists, and drug development professionals. This document details commercially available sources of this compound and its isotopic variants, outlines rigorous experimental protocols for its quality control, and illustrates its application in critical research areas. The quantitative data from various suppliers is summarized for easy comparison, and key experimental workflows are visualized to enhance understanding.
Commercial Suppliers of High-Purity Deuterated Nonanal
The selection of a reliable supplier for high-purity this compound is a critical first step for any research application. The following table summarizes the key specifications for deuterated nonanal available from prominent commercial suppliers. It is important to note that while "this compound" is a common search term, suppliers may offer different deuterated variants, such as Nonanal-d18. Researchers should carefully consider the position and extent of deuteration required for their specific application.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |
| MedchemExpress | This compound | 1335401-96-1 | C₉H₁₄D₄O | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| CDN Isotopes | Nonanal-d18 | 1466552-36-2 | C₉D₁₈O | 98 atom % D[1] | 96%[1] | 0.1g, 0.25g[1] |
| LGC Standards | Nonanal-d18 | 1466552-36-2 | C₉D₁₈O | 98 atom % D[2][3] | min 96% | 0.1g, 0.25g |
| Santa Cruz Biotechnology | Nonanal-d18 | 124-19-6 (unlabeled) | C₉D₁₈O | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | Inquire for details. |
| Cayman Chemical | This compound | Not listed | Not listed | Not listed | Not listed | Inquire for details. |
Experimental Protocols: Ensuring Quality and Purity
The utility of this compound as an internal standard or tracer is directly dependent on its chemical and isotopic purity. The following are detailed methodologies for key experiments to verify the quality of high-purity this compound.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound sample.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Injection: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane) in splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all detected peaks.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Objective: To determine the percentage of deuterium incorporation in the this compound molecule.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., ESI or APCI).
-
Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent (e.g., acetonitrile with 0.1% formic acid).
-
MS Parameters:
-
Acquire high-resolution mass spectra in full scan mode.
-
Focus on the molecular ion region of non-deuterated nonanal and this compound.
-
-
Data Analysis: The isotopic enrichment is calculated by comparing the intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) species. The relative abundance of other deuterated species (d1, d2, d3) should also be assessed.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the position of deuterium labeling in the this compound molecule.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Experiments:
-
¹H NMR: To identify and integrate the signals of the remaining protons. The absence or significant reduction of signals at specific chemical shifts will confirm the positions of deuteration.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
²H NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their locations.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of high-purity this compound.
Caption: An experimental workflow for the quality control of high-purity this compound.
Caption: Use of this compound in a drug metabolism study workflow.
References
A Technical Guide to the Natural Occurrence of Nonanal and Its Isotopes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nonanal (C9H18O), also known as pelargonaldehyde, is an aliphatic aldehyde that contributes to the characteristic aroma of numerous natural products. Its fragrant properties have led to its widespread use in the flavor and perfume industries. Beyond its sensory attributes, nonanal is involved in various biological processes, acting as a signaling molecule (semiochemical) in insects and a potential biomarker in humans. Understanding the natural distribution and concentration of nonanal is crucial for quality control in the food and fragrance sectors, as well as for research in chemical ecology and biomedicine.
This guide aims to provide an in-depth summary of the natural sources of nonanal, supported by quantitative data. Furthermore, it details the analytical methodologies employed for its detection and quantification. A significant portion of this document is also dedicated to the theoretical and practical aspects of studying the isotopic composition of nonanal, a field with the potential to reveal insights into its biosynthetic pathways and geographical origins.
Natural Occurrence of Nonanal
Nonanal is biosynthesized in a variety of organisms through the oxidative cleavage of unsaturated fatty acids, primarily oleic acid and linoleic acid. Its distribution is widespread, and it has been identified in a diverse range of natural sources.
In Plants and Plant Products
Nonanal is a significant contributor to the aroma profile of many fruits, vegetables, herbs, and essential oils.[1] It is found in at least 20 essential oils, including those from citrus fruits and roses.[1]
-
Fruits: Nonanal is a common volatile compound in citrus fruits such as oranges, lemons, and limes.[1] It has also been identified in apples, avocados, blackcurrants, peaches, and strawberries.
-
Vegetables: This aldehyde is present in cucumbers, carrots, and tomatoes.
-
Herbs and Spices: Coriander is a notable source of nonanal. It is also found in ginger, tea, and buckwheat.
-
Essential Oils: Citrus oils, in particular, contain varying concentrations of nonanal, which contributes to their characteristic scent.
In Animals
Nonanal plays a role in the chemical communication of various animal species and is a component of animal-derived food products.
-
As a Semiochemical: Nonanal acts as a semiochemical, a chemical substance that carries a message. For instance, it is an attractant for certain species of mosquitoes. It has also been identified as a component of the sex pheromone in the fall armyworm, enhancing the efficacy of pheromone lures.
-
In Food Products: Nonanal is found in cooked beef, fish, and milk products. Its presence in milk can be a result of lipid oxidation during processing and storage.
-
In Humans: Nonanal is a component of human breath and skin volatiles. Research suggests that the concentration of certain aldehydes on the skin, like the related compound 2-nonenal, may change with age.
Quantitative Data on Nonanal Occurrence
The concentration of nonanal in natural sources can vary significantly depending on the species, cultivar, geographical origin, and processing methods. The following tables summarize some of the reported quantitative data for nonanal in various matrices.
| Source Category | Specific Source | Concentration Range | Reference |
| Essential Oils | Bergamot Oil | 0.012 - 0.076% | The Good Scents Company |
| Rue Flower Oil (Colombia) | 0.06% | The Good Scents Company | |
| Star Fruit Oil (Cuba) | 0.20% | The Good Scents Company | |
| Tangerine Oil (America) | 0.06% | The Good Scents Company | |
| Thyme Oil (Pakistan) | 0.17% | The Good Scents Company | |
| Witch Hazel Leaf Oil | 0.62% | The Good Scents Company | |
| Ulva rigida Oil (Greece) | 2.20% | The Good Scents Company | |
| Fruits | Rambutan Juice | 51.90 µg/L | PubChem |
| Animal Products | Uncured Beef | 1.44 mg/kg | PubChem |
| Uncured Chicken | 11.59 mg/kg | PubChem | |
| Water-boiled Duck Meat | 31.79 ppb | PubChem | |
| Duck Fat | 24.97 ppb | PubChem | |
| Roasted Duck | 8.04 ppb | PubChem | |
| Roasted Duck Gravy | 48.87 ppb | PubChem | |
| Concentrated Milk | 5.08 - 8.64 µg/kg | ||
| Human Breath | Healthy Volunteers | Mean of 0.60 ppb |
Table 1: Quantitative Occurrence of Nonanal in Various Natural Sources.
Natural Isotopes of Nonanal: A Frontier of Research
The study of the natural abundance of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) in organic compounds, known as Compound-Specific Isotope Analysis (CSIA), can provide valuable information about the compound's origin, formation pathways, and environmental fate. For nonanal, isotopic analysis could potentially be used to:
-
Authenticate the origin of essential oils and flavorings: The isotopic signature of nonanal could vary depending on the geographical location and botanical source of the plant material.
-
Elucidate biosynthetic pathways: Isotopic fractionation during enzymatic reactions can leave a distinct isotopic signature in the final product, offering clues about its formation.
-
Trace its fate in the environment and in biological systems.
Despite its potential, there is a notable lack of publicly available data on the natural isotopic composition of nonanal from terrestrial sources. However, the analytical techniques for such studies are well-established.
Principles of Stable Isotope Analysis
Stable isotopes of an element have the same number of protons but a different number of neutrons. The slight mass difference between isotopes leads to isotopic fractionation during physical, chemical, and biological processes. For example, enzymes often react preferentially with molecules containing the lighter isotope (e.g., ¹²C), leading to an enrichment of the heavier isotope (e.g., ¹³C) in the remaining substrate and a depletion in the product.
The isotopic composition is typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard:
δ(‰) = [(R_sample / R_standard) - 1] * 1000
where R is the ratio of the heavy to the light isotope (e.g., ¹³C/¹²C).
Potential Isotopic Signatures in Nonanal
Nonanal is primarily formed from the oxidation of fatty acids. The isotopic composition of these precursor fatty acids, which is influenced by the plant's photosynthetic pathway (C3 vs. C4 plants) and other metabolic processes, would be transferred to the nonanal molecule.[2] Therefore, it is plausible that nonanal from different botanical origins would exhibit distinct δ¹³C values.
Experimental Protocols
The analysis of nonanal in natural matrices typically involves extraction of the volatile compounds followed by chromatographic separation and detection.
Extraction of Nonanal from Natural Sources
Given the volatile nature of nonanal, methods that minimize analyte loss are preferred.
HS-SPME is a solvent-free, simple, and sensitive technique for extracting volatile and semi-volatile compounds.
-
Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.
-
Typical Protocol for Plant Material:
-
A known amount of the homogenized sample (e.g., fruit puree, ground leaves) is placed in a sealed vial.
-
The vial is often heated to a specific temperature (e.g., 40-60°C) to increase the vapor pressure of the analytes in the headspace.
-
The SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to allow for equilibration or pre-equilibration.
-
The fiber is then retracted and introduced into the GC injector for analysis.
-
SDE is a classic method for extracting volatile and semi-volatile compounds from aqueous samples.
-
Principle: The sample is boiled, and the resulting steam, carrying the volatile compounds, is passed through a condenser where it is simultaneously extracted with an immiscible organic solvent.
-
General Procedure:
-
The sample is placed in a flask with water.
-
A small volume of a low-boiling-point organic solvent (e.g., dichloromethane) is placed in another flask.
-
Both flasks are heated, and the vapors are condensed and mixed in a specialized apparatus, allowing for continuous extraction of the volatiles into the organic solvent.
-
The solvent extract is then concentrated and analyzed.
-
Analysis of Nonanal
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique for the identification and quantification of nonanal.
-
Principle: The extracted volatile compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points, for example, starting at 40°C and ramping up to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Isotopic Analysis of Nonanal
The determination of the stable isotope ratios of nonanal would be performed using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
-
Principle: Similar to GC-MS, the sample extract is injected into a GC for separation. However, after the column, the separated compounds are combusted in a furnace to convert them into simple gases (e.g., CO₂ for ¹³C analysis, H₂ for ²H analysis). These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratios of the different isotopes.
-
Protocol Outline:
-
Extraction and Derivatization (if necessary): Nonanal is extracted from the sample matrix as described above. For some compounds, derivatization may be necessary to improve chromatographic properties, but this adds isotopic complexity that must be corrected for.
-
GC Separation: The extract is injected into a GC with a high-resolution capillary column to ensure complete separation of nonanal from other co-eluting compounds.
-
Combustion/Pyrolysis: The eluted nonanal is quantitatively converted to CO₂ (for δ¹³C) or H₂ (for δ²H) in a high-temperature reactor.
-
IRMS Analysis: The resulting gas is introduced into the IRMS, where the ion beams of the different isotopic species (e.g., ¹²CO₂ and ¹³CO₂) are simultaneously measured by multiple collectors to determine the precise isotope ratio.
-
Calibration: The measured isotope ratios are calibrated against international standards with known isotopic compositions.
-
Visualizations
Experimental Workflow for Nonanal Analysis
A typical workflow for the extraction and analysis of nonanal from a natural source.
Logical Relationship for Isotopic Analysis
The logical flow from biosynthesis to the interpretation of stable isotope data for nonanal.
Conclusion
Nonanal is a ubiquitous natural compound with significant implications for various scientific and industrial fields. This guide has provided a detailed overview of its natural occurrence, supported by quantitative data, and has outlined the standard experimental protocols for its analysis. While the study of the natural isotopic composition of nonanal is a promising area for future research, the foundational analytical techniques are well-established and offer a clear path forward. For researchers, scientists, and drug development professionals, a deeper understanding of nonanal's distribution and isotopic signature can open new avenues for quality control, authentication, and the elucidation of biological and environmental processes.
References
Methodological & Application
Application Note: Quantitative Analysis of Nonanal in Gaseous Samples using Nonanal-d4 as an Internal Standard with Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique for the real-time monitoring of volatile organic compounds (VOCs).[1] Nonanal, a saturated aldehyde, is a significant VOC in various fields, including food science, environmental monitoring, and as a potential biomarker in medical diagnostics.[2] Accurate quantification of nonanal can be challenging due to its potential for fragmentation within the PTR-MS instrument and fluctuations in instrument performance.[1][3]
The use of a stable isotope-labeled internal standard, such as Nonanal-d4, is the gold standard for enhancing accuracy and precision in mass spectrometry-based quantification.[4] By introducing a constant concentration of this compound into the sample stream, variations in sample introduction, ionization efficiency, and instrument drift can be effectively normalized, leading to highly reliable quantitative data. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of nonanal using PTR-MS.
Principle of the Method
The quantification of nonanal is based on the principle of isotope dilution mass spectrometry. A known and constant amount of the deuterated internal standard, this compound, is introduced into the gas sample stream before it enters the PTR-MS instrument. Inside the PTR-MS drift tube, both the native nonanal and the deuterated this compound are ionized by proton transfer from H3O+ ions.
Ionization Reactions:
-
Nonanal: Nonanal + H₃O⁺ → [Nonanal+H]⁺ + H₂O
-
This compound: this compound + H₃O⁺ → [this compound+H]⁺ + H₂O
The protonated molecules are then detected by the mass spectrometer at their respective mass-to-charge ratios (m/z). The concentration of nonanal in the sample is determined by comparing the ratio of the signal intensity of the protonated nonanal to that of the protonated this compound. This ratio is then correlated with a calibration curve generated using known concentrations of nonanal.
Experimental Protocols
Materials and Instrumentation
-
PTR-MS Instrument: A Proton-Transfer-Reaction Mass Spectrometer (e.g., PTR-TOF-MS) is required.
-
This compound Standard: A certified permeation tube containing this compound.
-
Calibration Gas Standard: A certified gas standard of nonanal in nitrogen or zero air.
-
Zero Air Generator: To provide clean, VOC-free air for blanks and dilution.
-
Mass Flow Controllers (MFCs): For precise control of gas flow rates.
-
Permeation Oven: To house the this compound permeation tube at a constant and controlled temperature.
-
Heated Transfer Lines: To prevent condensation of the analytes.
Preparation of the this compound Internal Standard Gas Stream
A stable and continuous flow of this compound is generated using a permeation tube housed in a temperature-controlled oven.
-
Place the this compound permeation tube in the permeation oven and allow it to equilibrate at a constant temperature (e.g., 40 °C). The permeation rate of the tube is dependent on the temperature, which must be kept constant.
-
Pass a controlled flow of zero air or nitrogen over the permeation tube using a mass flow controller (e.g., 100 mL/min). This gas stream will carry the permeated this compound.
-
This generated gas stream now contains a constant concentration of the this compound internal standard.
Experimental Setup
The experimental setup involves mixing the sample gas stream with the this compound internal standard gas stream just before introduction into the PTR-MS instrument.
PTR-MS Operating Parameters
The following are typical operating parameters for a PTR-MS instrument for the analysis of nonanal. These may need to be optimized for your specific instrument.
| Parameter | Recommended Value |
| Drift Tube Voltage | 600 V |
| Drift Tube Pressure | 2.2 mbar |
| Drift Tube Temperature | 60 °C |
| E/N Ratio | ~130 Td |
| Inlet Flow Rate | 100 sccm |
| Dwell Time per Ion | 200 ms |
Data Acquisition
The PTR-MS should be set to monitor the following mass-to-charge ratios (m/z):
-
m/z 21.022: H₃O⁺ (Primary Ion)
-
m/z 37.028: H₃O⁺(H₂O) (Water Cluster)
-
m/z 143.143: Protonated Nonanal ([C₉H₁₈O+H]⁺)
-
m/z 147.168: Protonated this compound ([C₉H₁₄D₄O+H]⁺)
-
m/z 125.132: Dehydration fragment of Nonanal
-
m/z 129.157: Dehydration fragment of this compound
-
m/z 69.070: Common fragment of aldehydes, including Nonanal
Calibration Curve Generation
-
Introduce the constant flow of the this compound internal standard into the PTR-MS via the mixing point.
-
Introduce varying concentrations of the nonanal calibration gas standard into the PTR-MS. This can be achieved by diluting the certified standard with zero air using mass flow controllers.
-
For each concentration of nonanal, record the signal intensities of protonated nonanal (m/z 143.143) and protonated this compound (m/z 147.168).
-
Calculate the ratio of the nonanal signal to the this compound signal for each concentration.
-
Plot the signal ratio against the known concentration of nonanal to generate a calibration curve.
Sample Analysis
-
Introduce the sample gas stream into the PTR-MS through the mixing point, where it is combined with the constant flow of the this compound internal standard.
-
Record the signal intensities for protonated nonanal and protonated this compound.
-
Calculate the ratio of the nonanal signal to the this compound signal.
-
Determine the concentration of nonanal in the sample by using the calculated ratio and the previously generated calibration curve.
Data Presentation and Performance
The use of this compound as an internal standard significantly improves the quantitative performance of the PTR-MS method for nonanal analysis. Below is a table summarizing typical performance characteristics.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 50 pptv |
| Limit of Quantification (LOQ) | < 150 pptv |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Logical Relationship for Quantification
The quantification of the unknown nonanal concentration is based on a ratiometric approach, which is a robust and reliable method.
Discussion and Considerations
-
Fragmentation: Nonanal is known to undergo fragmentation in the PTR-MS drift tube, with a significant fragment appearing at m/z 69.070. While the primary quantification should be based on the protonated parent ion (m/z 143.143), monitoring the fragment ions can provide additional qualitative information and help to identify potential interferences. The fragmentation pattern of this compound is expected to be similar to that of nonanal, with a corresponding mass shift in the fragments.
-
Humidity: Changes in sample humidity can affect the ionization process in PTR-MS. The use of an internal standard helps to mitigate these effects, as both the analyte and the standard are similarly affected.
-
Interferences: While PTR-MS is highly selective, isobaric interferences can occur. High-resolution PTR-TOF-MS can help to distinguish between compounds with the same nominal mass but different elemental compositions.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of nonanal in gaseous samples using PTR-MS. This approach effectively compensates for instrumental drift, variations in sample introduction, and matrix effects, making it an invaluable tool for researchers, scientists, and drug development professionals in a wide range of applications.
References
Application Note: Highly Sensitive Quantification of Aldehydes in Biological Matrices Using Nonanal-d4 and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are highly reactive carbonyl compounds that are important biomarkers for a variety of physiological and pathological processes, including oxidative stress and lipid peroxidation.[1][2] Their inherent volatility, reactivity, and low abundance in complex biological matrices present significant analytical challenges.[3][4] Direct analysis by gas chromatography-mass spectrometry (GC-MS) is often hindered by poor chromatographic performance and thermal instability.[3] To overcome these challenges, a robust and sensitive method employing chemical derivatization coupled with stable isotope dilution is essential for accurate quantification.
This application note provides a detailed protocol for the quantification of aldehydes in biological samples using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization and GC-MS, with Nonanal-d4 serving as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision. The PFBHA derivatization converts aldehydes into more stable and volatile oxime derivatives, which exhibit excellent chromatographic behavior and enhanced sensitivity for GC-MS analysis.
Experimental Workflow
Figure 1. A schematic of the aldehyde quantification workflow.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Reagent-grade water
-
Standards:
-
Analytical standards of target aldehydes (e.g., Nonanal, Hexanal, Octanal)
-
This compound (Internal Standard)
-
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Other Reagents: Sodium sulfate (anhydrous), Nitrogen gas (high purity)
-
Labware: Glass vials with PTFE-lined caps, volumetric flasks, pipettes, syringes, centrifuge tubes
Experimental Protocol
1. Preparation of Standard and Reagent Solutions
-
Aldehyde Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target aldehyde by dissolving the pure standard in methanol. Store at 4°C.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol. Store at 4°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the aldehyde stock solutions in a suitable solvent (e.g., methanol).
-
PFBHA Derivatization Solution (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of reagent-grade water. This solution should be prepared fresh daily.
2. Sample Preparation
-
Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of the sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean glass vial.
-
-
Tissue Samples:
-
Immediately flash-freeze tissue samples in liquid nitrogen after collection.
-
Homogenize the frozen tissue in an appropriate ice-cold buffer.
-
Spike the homogenate with the this compound internal standard.
-
Proceed with protein precipitation as described for plasma/serum samples.
-
3. Derivatization
-
To the supernatant obtained from the sample preparation step, add 100 µL of the PFBHA solution.
-
Tightly cap the vial and vortex for 1 minute.
-
Incubate the mixture in a water bath or heating block at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
Allow the vial to cool to room temperature.
4. Extraction of PFBHA-Oxime Derivatives
-
Add 500 µL of hexane to the vial containing the derivatized sample.
-
Vortex vigorously for 2 minutes to extract the PFB-oxime derivatives into the organic phase.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 50-100 µL) of ethyl acetate or hexane for GC-MS analysis.
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: A non-polar capillary column such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) is recommended.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the PFBHA derivatives of the target aldehydes and this compound. A common fragment ion for PFBHA derivatives is m/z 181.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the target aldehyde derivative to the peak area of the this compound internal standard derivative against the concentration of the aldehyde standards.
-
Quantification: Determine the concentration of the aldehydes in the biological samples by interpolating the peak area ratios obtained from the samples onto the calibration curve.
Quantitative Data Summary
The following table presents example data for the quantification of nonanal in human plasma samples using the described protocol.
| Sample ID | Nonanal Peak Area | This compound Peak Area | Peak Area Ratio (Nonanal/Nonanal-d4) | Calculated Concentration (ng/mL) |
| Blank | 5,230 | 1,510,200 | 0.0035 | Below LLOQ |
| Standard 1 (1 ng/mL) | 15,120 | 1,498,500 | 0.0101 | 1.0 |
| Standard 2 (5 ng/mL) | 78,340 | 1,520,100 | 0.0515 | 5.0 |
| Standard 3 (10 ng/mL) | 155,670 | 1,505,800 | 0.1034 | 10.0 |
| Standard 4 (50 ng/mL) | 765,430 | 1,499,300 | 0.5105 | 50.0 |
| Standard 5 (100 ng/mL) | 1,523,800 | 1,515,600 | 1.0054 | 100.0 |
| Control Plasma 1 | 45,670 | 1,501,200 | 0.0304 | 2.9 |
| Control Plasma 2 | 51,230 | 1,518,900 | 0.0337 | 3.3 |
| Patient Sample 1 | 123,450 | 1,495,600 | 0.0825 | 8.1 |
| Patient Sample 2 | 145,780 | 1,509,800 | 0.0966 | 9.5 |
LLOQ: Lower Limit of Quantification
Conclusion
This application note details a sensitive and reliable method for the quantification of aldehydes in complex biological matrices. The combination of PFBHA derivatization and stable isotope dilution with this compound internal standard, followed by GC-MS analysis, provides a robust workflow for researchers in various fields, including clinical diagnostics, toxicology, and drug development. The protocol can be adapted for the analysis of a wide range of volatile aldehydes, contributing to a better understanding of their roles in health and disease.
References
- 1. Simultaneous determination of multiple aldehydes in biological tissues and fluids using gas chromatography/stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Nonanal-d4 for Improved HPLC Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal, a saturated fatty aldehyde, is a significant biomarker in various biological and environmental matrices. Its accurate quantification is crucial in fields ranging from disease diagnosis to food chemistry. However, the inherent properties of nonanal, such as its volatility and lack of a strong chromophore, present challenges for direct analysis by High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification technique employed to enhance the detectability of analytes. This document provides detailed application notes and protocols for the derivatization of deuterated nonanal (Nonanal-d4), often used as an internal standard, to improve its detection by HPLC. The primary focus is on the widely adopted method using 2,4-dinitrophenylhydrazine (DNPH), with an overview of alternative derivatizing agents.
Principle of Derivatization for Aldehyde Analysis
Derivatization for HPLC analysis of aldehydes typically involves the reaction of the carbonyl group with a reagent to form a stable, non-volatile derivative with strong ultraviolet (UV) or fluorescence properties.[1][2][3] This enhances the sensitivity and selectivity of the detection. The most common derivatization agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[4][5] These derivatives exhibit strong UV absorbance around 360 nm, allowing for sensitive detection.
Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)
The reaction between this compound and DNPH proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a stable hydrazone. This process is typically acid-catalyzed.
Caption: Chemical reaction of this compound with DNPH.
Experimental Protocol for DNPH Derivatization of this compound
This protocol is a generalized procedure based on established methods for aldehyde derivatization. Optimization may be required for specific sample matrices.
Materials and Reagents:
-
This compound standard solution
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Nitrogen gas for evaporation
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of DNPH Solution:
-
Prepare a saturated solution of DNPH in 2N HCl. Alternatively, a solution of 2-3 g/L DNPH in acetonitrile can be used.
-
-
Sample Preparation:
-
Prepare a standard solution of this compound in acetonitrile at a known concentration.
-
For biological or environmental samples, appropriate extraction and clean-up procedures should be performed prior to derivatization.
-
-
Derivatization Reaction:
-
In a reaction vial, mix 1 mL of the this compound solution with 1 mL of the DNPH solution.
-
For aqueous samples, adjust the pH to approximately 3 with HCl.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) for 1-2 hours, or allow it to stand at room temperature overnight. The reaction time and temperature may need optimization.
-
-
Extraction of the Derivative:
-
After the reaction is complete, the derivatized this compound can be extracted using a C18 SPE cartridge.
-
Condition the SPE cartridge with acetonitrile followed by deionized water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a water/acetonitrile mixture to remove excess DNPH.
-
Elute the this compound-DNPH derivative with acetonitrile.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.
-
HPLC Analysis of this compound-DNPH Derivative
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile/Water gradient |
| Gradient | A typical gradient starts with a lower percentage of acetonitrile, which is increased over the course of the run to elute the more hydrophobic derivatives. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10-20 µL |
Data Presentation: Quantitative Data Summary
The following table summarizes typical performance data for the analysis of DNPH-derivatized aldehydes. Note that these are general values, and specific results for this compound may vary.
| Analyte Group | Derivatizing Agent | Detection Method | Limit of Detection (LOD) | Reference |
| Carbonyl Compounds | DNPH | UHPLC-UV | 0.1 ng | |
| Aldehydes | DNPH | HPLC-UV | 0.01 µmol L−1 | |
| Aldehydes | DNPH | HPLC-UV | 4.3-21.0 µg/L | |
| Fatty Aldehydes | 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | HPLC-MRM | 0.1-1 pg/mL |
Alternative Derivatization Reagents
While DNPH is the most common derivatizing agent, other reagents can be used, particularly when fluorescence detection is desired for enhanced sensitivity.
-
Dansylhydrazine: Reacts with carbonyl compounds to form highly fluorescent dansylhydrazone derivatives. This is an excellent choice for high-sensitivity studies.
-
Girard's Reagents (P and T): These reagents introduce a quaternary ammonium group, which can improve ionization efficiency for mass spectrometry detection.
-
1,3-Cyclohexanedione: Used for post-column derivatization, this reagent forms a fluorescent product with aldehydes.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Conclusion
Derivatization of this compound with 2,4-dinitrophenylhydrazine is a robust and reliable method to enhance its detection in HPLC analysis. The formation of a stable, UV-active hydrazone derivative significantly improves the sensitivity and allows for accurate quantification. The provided protocol offers a comprehensive guide for researchers, and the discussion of alternative reagents opens avenues for further method development, particularly for applications requiring ultra-high sensitivity. Careful optimization of the derivatization and chromatographic conditions is essential to achieve the best analytical performance for specific sample types.
References
Application of Nonanal-d4 in Volatile Organic Compound (VOC) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs) is critical in diverse fields such as environmental monitoring, food science, and biomedical research, where they can serve as biomarkers for oxidative stress. Nonanal, a saturated aldehyde, is a significant VOC known for its distinct odor and its association with lipid peroxidation. However, the inherent volatility and reactivity of nonanal and other aldehydes present analytical challenges. The use of a stable isotope-labeled internal standard, such as Nonanal-d4, is a robust strategy to overcome these challenges. This application note provides a detailed protocol for the quantitative analysis of nonanal in various matrices using this compound as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).
The principle of this method relies on isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the sample at the beginning of the analytical workflow. Since this compound is chemically identical to nonanal, it experiences the same variations during sample preparation, extraction, derivatization, and analysis. By comparing the signal of the analyte (nonanal) to the signal of the internal standard (this compound), accurate and precise quantification can be achieved, compensating for potential analyte losses and matrix effects.[1]
Signaling Pathway: Nonanal Formation via Lipid Peroxidation
Nonanal is a known byproduct of the oxidative degradation of unsaturated fatty acids, a process termed lipid peroxidation. This pathway is initiated by reactive oxygen species (ROS) which attack polyunsaturated fatty acids (PUFAs) in cell membranes, leading to a cascade of reactions that generate a variety of reactive aldehydes, including nonanal.[2][3][4][5] This process is implicated in cellular damage and is a key indicator of oxidative stress.
Experimental Protocol
This protocol details the quantitative analysis of nonanal in a given sample matrix using this compound as an internal standard, followed by derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and subsequent analysis by GC-MS. PFBHA derivatization enhances the stability and chromatographic performance of the aldehydes.
Materials and Reagents
-
Standards: Nonanal (analytical grade), this compound (isotopic purity ≥ 98%)
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Methanol (HPLC grade), Hexane (HPLC grade), Reagent-grade water
-
Sample Vials: 20 mL headspace vials with screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) Fibers: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Standard Preparation
-
Stock Solutions (1 mg/mL):
-
Prepare a stock solution of nonanal in methanol.
-
Prepare a stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of nonanal by diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Prepare a working solution of this compound at a concentration of 50 ng/mL in methanol.
-
Sample Preparation and Derivatization
-
Sample Aliquoting: Place 1 mL of the sample (e.g., plasma, urine, food extract) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the 50 ng/mL this compound working solution to each sample, standard, and blank vial.
-
Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution (in methanol) to each vial.
-
Incubation: Seal the vials and incubate at 60°C for 30 minutes to allow for complete derivatization.
Experimental Workflow Diagram
GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injection: SPME fiber thermal desorption in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for PFBHA derivatives):
-
Nonanal: Quantifier and qualifier ions for the nonanal-PFBHA oxime.
-
This compound: Quantifier and qualifier ions for the this compound-PFBHA oxime. (Note: The exact m/z values will depend on the fragmentation of the specific derivatives).
-
-
Data Presentation
Table 1: Method Validation Parameters for Aldehyde Quantification using GC-MS with Deuterated Internal Standards.
| Parameter | Hexanal | Heptanal | Octanal |
| Linear Range (ng/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (ng/mL) | 0.1 | 0.1 | 0.15 |
| LOQ (ng/mL) | 0.5 | 0.5 | 0.5 |
Note: This data is representative and should be established for each specific matrix and instrument.
Table 2: Accuracy and Precision for Aldehyde Quantification.
| Analyte | Spiked Conc. (ng/mL) | Mean Recovery (%) | RSD (%) |
| Hexanal | 1 | 98.5 | 5.2 |
| 50 | 101.2 | 3.8 | |
| Heptanal | 1 | 97.9 | 6.1 |
| 50 | 102.5 | 4.1 | |
| Octanal | 1 | 96.8 | 7.3 |
| 50 | 103.1 | 4.5 |
Note: Recovery and precision should be determined at multiple concentration levels across the linear range.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of nonanal in complex matrices. The detailed protocol, combining stable isotope dilution with PFBHA derivatization and GC-MS analysis, offers a robust workflow for researchers in various scientific disciplines. The provided data, while representative, underscores the expected high performance of this methodology. It is recommended that each laboratory validates the method for their specific application and matrix to ensure data quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. Figure 2 from Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nonanal-d4 in Lipid Peroxidation Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical pathophysiological process implicated in a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This complex chain reaction of oxidative degradation of lipids results in the formation of a variety of reactive aldehydes, which serve as biomarkers of oxidative stress. Among these, nonanal, a nine-carbon saturated aldehyde, has emerged as a significant biomarker due to its association with oxidative damage. Accurate and precise quantification of nonanal in biological matrices is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions.
Nonanal-d4, a stable isotope-labeled internal standard, is an indispensable tool for the quantitative analysis of nonanal by mass spectrometry. Its chemical and physical properties are nearly identical to endogenous nonanal, allowing it to co-elute during chromatography and experience similar ionization effects. This mimicry enables this compound to effectively correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest levels of accuracy and precision in quantitative assays.
These application notes provide a comprehensive overview of the use of this compound in studying lipid peroxidation. Detailed experimental protocols for sample analysis, quantitative data from relevant studies, and diagrams of key signaling pathways and workflows are presented to guide researchers in their investigations of oxidative stress.
Data Presentation
The following table summarizes quantitative data for nonanal levels in various biological matrices, as determined by mass spectrometry methods utilizing a deuterated internal standard. These values can serve as a reference for researchers studying lipid peroxidation in different physiological and pathological contexts.
| Biological Matrix | Subject Group | Nonanal Concentration (Mean ± SD/SEM) | Analytical Method | Reference |
| Exhaled Breath Condensate | Healthy Nonsmokers | Not specified, but lower than other groups | LC-MS/MS | [1] |
| Exhaled Breath Condensate | Healthy Smokers | Not specified, but lower than other groups | LC-MS/MS | [1] |
| Exhaled Breath Condensate | Patients with COPD | No significant difference from control groups | LC-MS/MS | [1] |
| Human Hair Follicle Dermal Papilla Cells | Control (Vehicle) | Not applicable (in vitro study) | Cell Proliferation Assay | [2][3] |
| Human Hair Follicle Dermal Papilla Cells | Nonanal-treated (50 µM) | Significant increase in cell proliferation | Cell Proliferation Assay |
Note: The study on exhaled breath condensate did not find significant differences in nonanal levels between groups, but did find elevations in other aldehydes like malondialdehyde, hexanal, and heptanal in COPD patients compared to nonsmoking controls.
Experimental Protocols
Protocol 1: Quantification of Nonanal in Human Plasma by GC-MS
This protocol is adapted from a validated method for a similar aldehyde and is suitable for the quantification of nonanal using this compound as an internal standard.
1. Materials and Reagents
-
Nonanal standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Butylated hydroxytoluene (BHT)
-
Hexane, HPLC grade
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
Human plasma (collected in EDTA tubes)
2. Sample Collection and Storage
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to cryovials and add BHT to a final concentration of 20 µM to prevent auto-oxidation.
-
Store plasma samples at -80°C until analysis.
3. Sample Preparation and Derivatization
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL glass tube, add 100 µL of plasma, 10 µL of this compound internal standard solution (1 µM in methanol), and 10 µL of BHT solution (10 mM in ethanol).
-
Add 50 µL of PFBHA-HCl solution (25 mg/mL in water) to each tube.
-
Vortex for 30 seconds and incubate at room temperature for 60 minutes to form the oxime derivative.
-
Perform a liquid-liquid extraction by adding 500 µL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the lower organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.
-
For the second derivatization step, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.
-
Vortex and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) for higher sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the appropriate m/z ions for the derivatized nonanal and this compound. The exact ions will depend on the derivatization and ionization method.
-
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of nonanal to this compound against the concentration of the nonanal standards.
-
Determine the concentration of nonanal in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of Nonanal in Exhaled Breath Condensate (EBC) by LC-MS/MS
This protocol is based on a published method for the analysis of aldehydes in EBC.
1. Materials and Reagents
-
Nonanal standard
-
This compound internal standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. EBC Collection
-
Collect EBC using a commercially available condenser (e.g., EcoScreen) according to the manufacturer's instructions.
-
Store the collected EBC samples at -80°C until analysis.
3. Sample Preparation and Derivatization
-
Thaw EBC samples on ice.
-
To 500 µL of EBC, add 10 µL of this compound internal standard solution (1 µM in acetonitrile).
-
Add 50 µL of a DNPH solution (in acidified acetonitrile).
-
Incubate the mixture at 40°C for 1 hour to form the hydrazone derivatives.
-
The sample is then ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent
-
Mass Spectrometer: AB Sciex 6500 QTRAP or equivalent
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the DNPH derivatives (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for the DNPH derivatives of nonanal and this compound.
-
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the nonanal-DNPH derivative to the this compound-DNPH derivative against the concentration of the nonanal standards.
-
Determine the concentration of nonanal in the EBC samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways associated with lipid peroxidation products and a typical experimental workflow for the quantification of nonanal using this compound.
References
- 1. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nonanal Stimulates Growth Factors via Cyclic Adenosine Monophosphate (cAMP) Signaling in Human Hair Follicle Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nonanal-d4 in Food and Flavor Chemistry Research
Introduction
Nonanal is a key volatile compound that contributes to the characteristic aroma of many foods and beverages, including citrus fruits, roasted nuts, and aged spirits.[1][2][3] It can be a desirable flavor component, but in some products, its presence or an increase in its concentration can indicate spoilage or off-flavors.[4] Accurate quantification of nonanal is therefore crucial for quality control, shelf-life studies, and flavor research in the food industry. The use of a stable isotope-labeled internal standard, such as Nonanal-d4, is the gold standard for achieving accurate and precise quantification of nonanal in complex food matrices. This is because this compound is chemically and physically almost identical to nonanal, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for any analyte loss or instrumental variability.[5] This application note provides a detailed protocol for the quantification of nonanal in food samples using this compound as an internal standard with headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Principle of the Method
This method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is added to the food sample. The volatile compounds, including both nonanal and this compound, are then extracted from the sample matrix using HS-SPME. The extracted analytes are subsequently desorbed into a gas chromatograph for separation and then detected by a mass spectrometer. By measuring the ratio of the signal response of nonanal to that of this compound, the concentration of nonanal in the original sample can be accurately calculated.
Application Areas
-
Quality Control: Monitoring the concentration of nonanal in raw materials and finished products to ensure consistent flavor profiles.
-
Shelf-Life Studies: Tracking the formation of nonanal over time as an indicator of lipid oxidation and product degradation.
-
Flavor Research: Investigating the impact of processing, formulation, and storage conditions on the formation of nonanal and other flavor compounds.
-
Off-Flavor Analysis: Identifying and quantifying nonanal as a potential source of undesirable aromas in food products.
Data Presentation
The following tables provide illustrative data on the performance of the analytical method.
Table 1: Method Validation Parameters for Nonanal Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/g |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Table 2: Illustrative MRM Transitions for Nonanal and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nonanal | 142.2 | 98.1 | 10 |
| Nonanal | 142.2 | 70.1 | 15 |
| This compound | 146.2 | 102.1 | 10 |
| This compound | 146.2 | 72.1 | 15 |
Experimental Protocols
Materials and Reagents
-
Nonanal standard
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
HS-SPME fibers (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)
-
HS-SPME autosampler
Sample Preparation
-
Weigh 2.0 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5.0 mL of a saturated sodium chloride solution to the vial.
-
Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
HS-SPME Procedure
-
Place the prepared vial in the autosampler tray.
-
Incubate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes to extract the volatile compounds.
-
After extraction, retract the fiber and transfer it to the GC injection port.
GC-MS/MS Analysis
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Analysis
-
Create a calibration curve by analyzing a series of standards containing known concentrations of nonanal and a constant concentration of this compound.
-
Plot the ratio of the peak area of nonanal to the peak area of this compound against the concentration of nonanal.
-
Quantify the amount of nonanal in the food samples by interpolating the peak area ratio from the calibration curve.
Visualizations
Caption: Workflow for nonanal quantification.
Caption: Isotope dilution principle.
References
Application Notes and Protocols for Nonanal-d4 as a Tracer in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful and indispensable technique in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes.[1] Deuterium-labeled compounds, in particular, offer a safe and effective means to trace the metabolic fate of molecules without the need for radioactive isotopes. Nonanal-d4, a deuterated form of the saturated aldehyde nonanal, presents a valuable tool for investigating lipid peroxidation, aldehyde metabolism, and their roles in various physiological and pathological processes.
Nonanal is a naturally occurring aldehyde found in various biological systems and is also a product of lipid peroxidation, a process implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By introducing this compound into a biological system, researchers can track its conversion into various metabolites, providing insights into the activity of metabolic pathways involved in aldehyde detoxification and lipid metabolism. These studies are crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.
This document provides detailed application notes and protocols for the use of this compound as a tracer in metabolic pathway studies, targeting researchers, scientists, and drug development professionals.
Putative Metabolic Pathways of Nonanal
Based on the known metabolism of other aldehydes, the metabolic fate of this compound is expected to proceed through three primary pathways: oxidation, reduction, and glutathione conjugation. The deuterium label on this compound allows for the differentiation of its metabolites from the endogenous, unlabeled counterparts.
Caption: Proposed metabolic pathways of this compound.
Quantitative Data Presentation
The following tables provide a structured format for presenting quantitative data from metabolic tracer studies using this compound.
Table 1: Mass Isotopomer Distribution of this compound and its Metabolites
| Metabolite | M0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Nonanal | |||||
| Nonanoic acid | |||||
| 1-Nonanol | |||||
| Nonanal-GSH Conjugate |
M0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the isotopologues with one, two, or more deuterium atoms.
Table 2: Metabolic Flux Rates Determined by this compound Tracing
| Metabolic Pathway | Flux Rate (nmol/mg protein/h) | Control Group | Treatment Group |
| Nonanal Oxidation | |||
| Nonanal Reduction | |||
| Nonanal Glutathione Conjugation |
Experimental Protocols
Detailed methodologies for in vitro and in vivo experiments using this compound are provided below. These protocols are generalized and may require optimization based on the specific experimental system.
Protocol 1: In Vitro Metabolic Tracing in Cell Culture
This protocol outlines the steps for tracing the metabolism of this compound in cultured cells.
Caption: Experimental workflow for in vitro this compound tracing.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Labeling medium (standard medium supplemented with a known concentration of this compound)
-
Phosphate-buffered saline (PBS)
-
Methanol (pre-chilled to -80°C)
-
Extraction solvent (e.g., 80% methanol)
-
GC-MS or LC-MS system
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture plates and grow them to the desired confluency (typically 70-80%).
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing this compound.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to arrest metabolism.
-
Scrape the cells and collect the cell suspension.
-
Vortex the suspension vigorously and centrifuge to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS analysis. Derivatization may be required for GC-MS analysis.
-
-
Data Analysis:
-
Perform GC-MS or LC-MS analysis to determine the mass isotopomer distribution of nonanal and its metabolites.
-
Correct the raw data for natural isotope abundance.
-
Use appropriate software to calculate metabolic flux rates.
-
Protocol 2: In Vivo Metabolic Tracing in Animal Models
This protocol provides a framework for studying the metabolism of this compound in a whole-animal system.
Caption: Experimental workflow for in vivo this compound tracing.
Materials:
-
Animal model (e.g., mouse, rat)
-
This compound formulated for in vivo administration
-
Anesthesia
-
Surgical tools for tissue collection
-
Blood collection tubes (e.g., with anticoagulant)
-
Liquid nitrogen
-
Tissue homogenizer
-
Extraction solvents
-
GC-MS or LC-MS system
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals to the experimental conditions. A fasting period may be necessary depending on the study design.
-
Tracer Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).
-
Sample Collection:
-
At predetermined time points post-administration, collect blood samples via appropriate methods (e.g., tail vein, cardiac puncture).
-
Euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, kidney, brain).
-
Immediately freeze the tissue samples in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue samples.
-
Homogenize the tissues in a suitable ice-cold extraction solvent.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Metabolite Extraction from Plasma:
-
Separate plasma from whole blood by centrifugation.
-
Perform protein precipitation (e.g., with cold methanol or acetonitrile) and centrifuge to collect the supernatant.
-
-
Sample Preparation and Analysis: Follow the steps outlined in Protocol 1 for sample preparation and analysis using GC-MS or LC-MS.
-
Data Analysis: Analyze the data to determine the tissue-specific distribution and metabolism of this compound over time.
Conclusion
This compound is a promising tracer for investigating the metabolic pathways of lipid-derived aldehydes. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers to design and execute robust metabolic tracing studies. By employing these methodologies, scientists can gain valuable insights into the role of aldehyde metabolism in health and disease, which can ultimately facilitate the development of novel diagnostic and therapeutic strategies.
References
Application Note: Preparation of Nonanal-d4 Calibration Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of volatile organic compounds (VOCs) is crucial in various fields, including environmental monitoring, food science, and biomedical research. Nonanal, a saturated aldehyde, is a significant biomarker for oxidative stress and is implicated in various physiological and pathological processes. Accurate quantification of nonanal often relies on stable isotope dilution assays using deuterated internal standards to correct for sample matrix effects and variations during sample preparation and analysis.[1][2][3]
This application note provides a detailed protocol for the preparation of Nonanal-d4 calibration standards for use in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound, which is chemically identical to the analyte but mass-shifted, allows for high accuracy and precision in quantification.[1]
Experimental Protocols
Materials and Equipment
-
This compound (certified reference material)
-
High-purity aprotic solvent (e.g., Methanol or Acetonitrile, GC grade or higher)
-
Calibrated analytical balance
-
Class A volumetric flasks (various sizes)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Ultrasonic bath
-
Inert gas (e.g., Argon or Nitrogen)
Preparation of this compound Stock Solution (1 mg/mL)
Objective: To prepare a concentrated and accurate primary stock solution of this compound.
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a gentle stream of inert gas, accurately weigh approximately 10 mg of this compound into a tared amber glass vial.
-
Record the exact weight.
-
Using a calibrated micropipette, add the appropriate volume of high-purity methanol to the vial to achieve a final concentration of 1 mg/mL. For example, if 10.5 mg of this compound is weighed, add 10.5 mL of methanol.
-
Cap the vial tightly and vortex for 1-2 minutes until the this compound is completely dissolved. Gentle sonication can be used if necessary.
-
Store the stock solution at -20°C in a tightly sealed amber vial to protect it from light and prevent evaporation.
Preparation of Intermediate and Working Calibration Standards
Objective: To prepare a series of calibration standards by serial dilution from the stock solution.
Procedure:
-
Allow the this compound stock solution to equilibrate to room temperature before use.
-
Prepare an intermediate stock solution of 100 µg/mL by diluting 1 mL of the 1 mg/mL stock solution to a final volume of 10 mL with methanol in a Class A volumetric flask.
-
Prepare a second intermediate stock solution of 10 µg/mL by diluting 1 mL of the 100 µg/mL intermediate stock solution to a final volume of 10 mL with methanol in a Class A volumetric flask.
-
Prepare the working calibration standards by performing serial dilutions from the appropriate intermediate stock solution into amber glass vials, as detailed in Table 1.
-
Cap each vial tightly and vortex briefly to ensure homogeneity.
-
These working standards are now ready to be spiked into samples for analysis.
Data Presentation
The following tables summarize the preparation of the calibration standards and provide representative quantitative data for a typical calibration curve.
Table 1: Preparation of this compound Working Calibration Standards
| Standard ID | Concentration (µg/mL) | Volume of Intermediate (10 µg/mL) | Final Volume (mL) |
| CS1 | 0.1 | 10 µL | 1 |
| CS2 | 0.2 | 20 µL | 1 |
| CS3 | 0.5 | 50 µL | 1 |
| CS4 | 1.0 | 100 µL | 1 |
| CS5 | 2.0 | 200 µL | 1 |
| CS6 | 5.0 | 500 µL | 1 |
| CS7 | 10.0 | 1000 µL | 1 |
Table 2: Representative this compound Calibration Curve Data
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Example) |
| 0.1 | 0.052 |
| 0.2 | 0.105 |
| 0.5 | 0.258 |
| 1.0 | 0.515 |
| 2.0 | 1.032 |
| 5.0 | 2.580 |
| 10.0 | 5.165 |
| Linearity (R²) | > 0.995 |
Mandatory Visualizations
Caption: Workflow for the preparation of this compound calibration standards.
Discussion
The protocol outlined in this application note provides a robust method for the preparation of this compound calibration standards. The use of high-purity aprotic solvents and proper storage conditions are critical to maintain the integrity and stability of the standards.[4] Volatile aldehydes are susceptible to degradation, and deuterated compounds can undergo hydrogen-deuterium exchange if not handled correctly. Therefore, adherence to best practices, such as working under an inert atmosphere and using tightly sealed vials, is essential for accurate and reproducible results.
The provided calibration curve data is representative of what can be expected when using this protocol in conjunction with a validated GC-MS method. A coefficient of determination (R²) greater than 0.995 is typically achievable and indicates excellent linearity over the specified concentration range. Researchers should validate the method in their own laboratory and with their specific sample matrix to ensure optimal performance.
References
Application Note & Protocol: Determination of Nonanal-d4 in Air and Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal is a saturated fatty aldehyde that is relevant in various fields, including environmental science, food chemistry, and biomedical research due to its association with oxidative stress and its characteristic odor profile. The use of deuterated internal standards, such as Nonanal-d4, is crucial for accurate quantification in complex matrices like air and water.[1] Stable isotope-labeled internal standards correct for sample preparation losses and instrumental variability, thereby improving the accuracy and precision of analytical methods.[1]
This document provides detailed protocols for the analysis of this compound in air and water samples using advanced analytical techniques. The primary methods detailed are Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) for air analysis and Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for water analysis.
Analytical Methods and Protocols
Analysis of this compound in Air Samples by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
This method is suitable for the determination of volatile organic compounds (VOCs) like this compound in air. The protocol involves collecting air samples on sorbent tubes, followed by thermal desorption and analysis by GC-MS.
Experimental Protocol:
-
Sample Collection:
-
Draw a known volume of air through a conditioned sorbent tube packed with a suitable sorbent (e.g., Tenax® TA) at a calibrated flow rate.
-
After sampling, seal the tubes with diffusion-limiting caps and store them at 4°C until analysis.
-
Prepare field blanks by handling sorbent tubes in the same manner as the samples but without drawing air through them.
-
-
Internal Standard Spiking:
-
Prior to analysis, spike the sorbent tubes (including field blanks and calibration standards) with a known amount of a suitable internal standard. For the analysis of other aldehydes, this compound would serve as this internal standard.
-
-
Thermal Desorption:
-
Place the sorbent tube in an automated thermal desorber (TD) unit coupled to a GC-MS system.
-
Heat the tube to desorb the analytes onto a cooled focusing trap.
-
Rapidly heat the trap to inject the analytes into the GC column.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Splitless mode.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitored Ions for this compound: Determine the characteristic ions from the mass spectrum of this compound (e.g., molecular ion and key fragments). For non-deuterated nonanal, characteristic ions would include m/z 44, 57, 70, and 142. The ions for this compound will be shifted.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
-
Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of this compound onto clean sorbent tubes.
-
Analyze the standards using the same TD-GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
-
Workflow for Air Analysis:
Caption: Workflow for the analysis of this compound in air samples.
Analysis of this compound in Water Samples by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This method is highly effective for the extraction and concentration of volatile and semi-volatile compounds from water matrices. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed to improve the thermal stability and chromatographic behavior of aldehydes.[2][3]
Experimental Protocol:
-
Sample Collection and Preparation:
-
Collect water samples in clean, amber glass vials with PTFE-lined septa.
-
If residual chlorine is present, quench with sodium thiosulfate.
-
Store samples at 4°C until analysis.
-
-
Derivatization and Internal Standard Spiking:
-
Place a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.
-
Add a saturating amount of NaCl to enhance partitioning of the analyte into the headspace.
-
Spike the sample with a known amount of this compound (if it is the analyte) or use this compound as an internal standard for other aldehydes.
-
Add the PFBHA derivatizing agent.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for derivatization.
-
-
HS-SPME:
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with agitation.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Determine the characteristic ions for the PFBHA-oxime derivative of this compound.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
-
Calibration and Quantification:
-
Prepare aqueous calibration standards of this compound.
-
Subject the standards to the same derivatization, HS-SPME, and GC-MS analysis procedure.
-
Construct a calibration curve and quantify this compound in the samples.
-
Workflow for Water Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Nonanal-d4 in Methanol Stock Solutions
This technical support center provides guidance on the handling, storage, and troubleshooting of Nonanal-d4 in methanol stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term stability of this compound in a methanol stock solution?
A1: The primary concerns for the long-term stability of this compound in methanol include chemical degradation of the nonanal molecule and hydrogen-deuterium (H-D) exchange. Aldehydes are susceptible to oxidation to form carboxylic acids and can also undergo photodegradation.[1] In alcoholic solvents like methanol, aldehydes can form hemiacetals and acetals.[2] For deuterated compounds, the presence of protic solvents like methanol can facilitate H-D exchange, potentially reducing the isotopic purity of the standard over time.[3]
Q2: What are the ideal storage conditions for a this compound methanol stock solution?
A2: To ensure the long-term stability of your this compound methanol stock solution, it is recommended to store it at 4°C or lower in a tightly sealed, amber glass vial to protect it from light.[4] For extended storage, flushing the vial with an inert gas like argon or nitrogen before sealing can help minimize oxidation.
Q3: How can I monitor the stability of my this compound stock solution?
A3: The stability of the solution should be monitored periodically using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. These methods can be used to assess the purity of the this compound and to detect the presence of any degradation products.
Q4: Can I use a regular freezer (-20°C) for long-term storage?
A4: Yes, storage at -20°C is generally acceptable and often recommended for long-term storage of deuterated standards to minimize degradation. Ensure the container is well-sealed to prevent the ingress of moisture, which can freeze and potentially compromise the seal or contribute to H-D exchange upon thawing.
Q5: What is hydrogen-deuterium (H-D) exchange and why is it a concern?
A5: H-D exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent like methanol or trace amounts of water. This is a concern for deuterated standards as it lowers the isotopic purity, which can affect the accuracy of quantitative analyses where the deuterated compound is used as an internal standard.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Purity/Appearance of Extra Peaks in Chromatogram | Chemical degradation (e.g., oxidation to nonanoic acid-d4). | Store the solution at a lower temperature (≤ 4°C), protect from light, and consider storing under an inert atmosphere. Prepare fresh solutions more frequently. |
| Formation of this compound methyl acetal. | This is an equilibrium reaction with methanol. While difficult to prevent entirely in a methanol solution, ensuring the solution is stored at low temperatures can minimize its formation. For highly sensitive analyses, consider preparing the stock solution in a non-protic solvent like acetonitrile, if solubility permits. | |
| Decreased Isotopic Purity (Observed via Mass Spectrometry) | Hydrogen-Deuterium (H-D) exchange with methanol or trace water. | Use high-purity, anhydrous methanol for solution preparation. Ensure all glassware is thoroughly dried before use. Store the solution in a tightly sealed vial to prevent absorption of atmospheric moisture. |
| Inconsistent or Variable Analytical Results | Improper storage and handling leading to degradation or changes in concentration due to solvent evaporation. | Ensure the solution is stored under the recommended conditions and that the container is always tightly sealed after use. Allow the solution to equilibrate to room temperature before opening to prevent condensation. Prepare working standards from the stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination. |
Experimental Protocols
Protocol for Long-Term Stability Assessment
This protocol outlines a general procedure for assessing the long-term stability of a this compound in methanol stock solution.
1. Materials and Reagents:
-
This compound (high purity)
-
Anhydrous Methanol (GC or HPLC grade)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Analytical balance
-
Volumetric flasks and pipettes
-
GC-MS or HPLC system
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the weighed this compound in a known volume of anhydrous methanol in a volumetric flask to achieve the desired concentration.
-
Aliquot the stock solution into several amber glass vials, leaving minimal headspace.
-
Flush the headspace of each vial with an inert gas before tightly sealing the cap.
3. Storage Conditions:
-
Store the vials at different temperature conditions to assess stability:
-
Long-term: 4°C and -20°C
-
Accelerated: 25°C (for shorter-term prediction)
-
-
Protect all samples from light.
4. Testing Schedule:
-
Analyze the samples at regular intervals (e.g., time 0, 1 month, 3 months, 6 months, 1 year, and annually thereafter).
5. Analytical Method:
-
Use a validated GC-MS or HPLC method to determine the concentration and purity of this compound in the stored solutions.
-
The method should be capable of separating this compound from potential degradation products.
-
Monitor the mass spectrum to assess isotopic purity and check for evidence of H-D exchange.
6. Data Analysis:
-
Compare the concentration and purity of the stored samples to the initial (time 0) sample.
-
A significant change in concentration or the appearance of degradation peaks indicates instability under the tested storage conditions.
Data Presentation
Table 1: Representative Long-Term Stability Data for Aldehyde Standards in Methanol
| Storage Temperature | Time Point | Purity (%) | Observations |
| 4°C | 0 Months | 99.8 | - |
| 6 Months | 99.5 | Minor degradation peak observed. | |
| 12 Months | 99.1 | Increase in degradation peak area. | |
| 24 Months | 98.2 | Further degradation noted. | |
| -20°C | 0 Months | 99.8 | - |
| 6 Months | 99.8 | No significant change. | |
| 12 Months | 99.7 | No significant change. | |
| 24 Months | 99.6 | Minimal degradation observed. | |
| 25°C | 0 Months | 99.8 | - |
| 1 Month | 98.5 | Significant degradation peak present. | |
| 3 Months | 96.2 | Multiple degradation peaks observed. |
Note: This table presents illustrative data based on general knowledge of aldehyde stability and does not represent actual experimental results for this compound.
Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound standards.
Caption: Potential degradation and reaction pathways for this compound in methanol.
References
potential for deuterium exchange in Nonanal-d4 under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for deuterium exchange in Nonanal-d4 under acidic conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, such as a solvent.[1][2] For this compound, this is a significant concern as it can alter the isotopic purity of the compound. This can lead to inaccurate results in quantitative analyses, such as those using mass spectrometry, where the deuterated compound is used as an internal standard.[1][3] The loss of deuterium changes the mass of the standard, potentially leading to incorrect measurements.[2]
Q2: Which deuterium atoms in this compound are most susceptible to exchange under acidic conditions?
A2: The deuterium atoms most susceptible to exchange are those located on the carbon atom adjacent to the carbonyl group (the α-carbon). Due to the acidity of these α-hydrogens (or deuterons), they can be exchanged in the presence of an acid catalyst and a proton source. This exchange occurs through the formation of an enol intermediate. Deuterium atoms on other positions of the nonanal carbon chain are generally more stable under typical acidic conditions.
Q3: What is the mechanism of acid-catalyzed deuterium exchange in this compound?
A3: The acid-catalyzed deuterium exchange in this compound proceeds through the following steps:
-
Protonation of the carbonyl oxygen: The acid catalyst (e.g., H₃O⁺) protonates the oxygen of the aldehyde's carbonyl group.
-
Formation of an enol intermediate: A weak base (like water) removes a deuterium atom from the α-carbon, leading to the formation of an enol. This is typically the slow, rate-determining step.
-
Reprotonation at the α-carbon: The enol intermediate is then protonated at the α-carbon, resulting in a proton replacing the original deuterium atom.
-
Deprotonation of the carbonyl oxygen: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the exchanged aldehyde.
This process can continue until all α-deuteriums are replaced with protons if a sufficient source of protons is available.
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal or Appearance of Unlabeled Nonanal in Mass Spectrometry Analysis
| Possible Cause | Recommended Solution |
| Acidic Conditions in Sample Preparation or Mobile Phase: The use of acidic solvents or mobile phases can facilitate deuterium exchange on the α-carbon of this compound. | - Use Aprotic Solvents: Whenever possible, prepare and store stock solutions of this compound in anhydrous aprotic solvents like acetonitrile or DMSO. - Optimize pH: If acidic conditions are necessary for chromatography, use the highest possible pH that still provides good analytical results. The rate of exchange for some deuterated compounds is minimal between pH 2 and 3. - Minimize Exposure Time: Prepare samples fresh and analyze them promptly to reduce the time the deuterated standard is in an acidic environment. |
| High Temperatures: Elevated temperatures during sample storage, preparation, or analysis can increase the rate of deuterium exchange. | - Maintain Low Temperatures: Store this compound solutions at low temperatures (e.g., 4°C or -20°C). Keep the autosampler and column compartment at the lowest temperature that allows for efficient separation. |
| Presence of Protic Solvents: Protic solvents such as water, methanol, or ethanol can act as a source of protons for the exchange reaction. | - Use Anhydrous Solvents: Ensure that all solvents used for sample preparation and dilution are anhydrous. - Dry Glassware: Thoroughly dry all glassware and equipment to prevent the introduction of water. |
Issue 2: Inconsistent Quantitative Results Over Time
| Possible Cause | Recommended Solution |
| Progressive Deuterium Exchange in Working Solutions: The deuterated standard may be slowly exchanging with protons in the working solution over the course of an experimental run. | - Conduct a Stability Study: Analyze your working solution at different time points (e.g., 0, 4, 8, 24 hours) to assess the stability of this compound under your specific experimental conditions. - Prepare Fresh Working Solutions: Based on the stability study, determine the maximum allowable time for using a working solution and prepare fresh solutions accordingly. |
| Variability in Experimental Conditions: Inconsistent pH, temperature, or solvent composition can lead to variable rates of deuterium exchange. | - Standardize Protocols: Ensure that all experimental parameters are consistent across all samples and runs. |
Data on Factors Influencing Deuterium Exchange
The following table summarizes the general effects of various factors on the rate of deuterium exchange for aldehydes in the presence of acid.
| Factor | Condition | Effect on Deuterium Exchange Rate | Recommendation |
| pH | Low (e.g., < 3) | Increased | Use the highest pH possible that maintains good chromatography. |
| Neutral (e.g., 6-7) | Minimal | Ideal for stability, but may not be suitable for all analytical methods. | |
| Temperature | High (e.g., > 40°C) | Increased | Maintain low column and autosampler temperatures (e.g., 4-10°C). |
| Low (e.g., 20-30°C) | Decreased | Operate at the lowest temperature that provides efficient separation. | |
| Exposure Time | Long | Increased | Prepare samples fresh and use shorter analytical run times. |
| Short | Minimal | Analyze samples promptly after preparation. | |
| Solvent | Protic (e.g., H₂O, MeOH) | Increased | Use anhydrous, aprotic solvents (e.g., acetonitrile, DMSO) when possible. |
| Aprotic (e.g., ACN, DMSO) | Minimal | Recommended for sample storage and preparation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in an Acidic Mobile Phase
Objective: To determine the stability of this compound and the extent of deuterium exchange in a given acidic mobile phase over time.
Materials:
-
This compound
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Proposed acidic mobile phase
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Prepare Working Solution: Dilute the stock solution with the acidic mobile phase to a typical working concentration.
-
Time-Point Analysis:
-
Immediately inject the freshly prepared working solution into the LC-MS system (t=0).
-
Store the remaining working solution under the conditions of your typical experimental run (e.g., in the autosampler at a set temperature).
-
Inject the working solution at regular intervals (e.g., 1, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
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Monitor the peak area of the this compound.
-
Monitor for the appearance and increase in the peak area of the unlabeled nonanal.
-
Calculate the percentage of this compound remaining at each time point relative to t=0.
-
Visualizations
References
addressing chromatographic peak splitting of Nonanal-d4 in GC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic peak splitting of Nonanal-d4 in Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak splitting for this compound in a GC system?
Peak splitting for a single compound like this compound, a deuterated aldehyde, can stem from several factors within the GC system. These can be broadly categorized as issues related to the injection process, the column, or the chemical nature of the analyte itself. Common causes include:
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Active Sites in the Inlet: this compound, being an aldehyde, is a polar and active compound. It can interact with active sites, such as silanol groups, on the surface of the inlet liner. This can cause some molecules to be retained longer than others, leading to a split peak.[1][2][3]
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Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet, or leaks can create a non-uniform flow path for the sample, resulting in peak splitting.[3][4]
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Solvent Effects in Splitless Injection: In splitless injection, if there is a mismatch in polarity between the solvent, the analyte, and the stationary phase, it can lead to poor sample focusing at the head of the column, causing peak splitting. The initial oven temperature being too high can also prevent efficient condensation and focusing of the analyte.
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Column Contamination or Degradation: Accumulation of non-volatile residues at the head of the column can create active sites or disrupt the chromatography, leading to distorted peak shapes.
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Chromatographic Isotope Effect: While less common as a cause for distinct splitting, the difference in mass between deuterium and hydrogen can sometimes lead to slight separation from any non-deuterated Nonanal that may be present as an impurity, which could be perceived as a shoulder or a small split peak.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Splitting
A systematic approach is crucial to efficiently identify the root cause of peak splitting. The following workflow can help you distinguish between system-wide and analyte-specific issues.
Caption: A logical workflow to diagnose the cause of peak splitting.
Guide 2: Addressing Inlet-Related Issues
The GC inlet is a common source of problems for active compounds like aldehydes.
Q2.1: How can I minimize liner activity?
-
Use Deactivated Liners: Always use high-quality, deactivated liners. Liners that have undergone a robust deactivation process will have fewer active silanol groups on the surface.
-
Regularly Replace the Liner: Inlet liners are consumables and should be replaced regularly, especially when analyzing active compounds or complex matrices.
-
Consider Liners with Wool: For splitless injections, a liner with deactivated glass wool can aid in sample vaporization and trapping of non-volatile residues, protecting the column. However, ensure the wool is also properly deactivated.
Q2.2: What are the optimal injection parameters?
| Parameter | Recommended Value/Consideration | Rationale |
| Inlet Temperature | Start at 250 °C and optimize. | Ensures efficient vaporization of Nonanal without causing thermal degradation. |
| Injection Mode | Splitless injection is common for trace analysis. | Maximizes the amount of analyte transferred to the column, but is more susceptible to solvent effects. |
| Initial Oven Temp. | At least 20°C below the solvent's boiling point. | Crucial for proper "solvent focusing" in splitless injection to ensure a narrow sample band. |
Guide 3: Optimizing Chromatographic Conditions
Q3.1: Which GC column is best for analyzing aldehydes?
For polar compounds like aldehydes, a "wax" type column with a polyethylene glycol (PEG) stationary phase is often recommended as it can help to produce good peak shapes.
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | Polyethylene Glycol (PEG) / "Wax" | "Like dissolves like" principle; a polar phase is better suited for a polar analyte like Nonanal. |
| Internal Diameter | 0.25 mm | A good balance between sample capacity and separation efficiency for most applications. |
| Film Thickness | 0.25 - 0.50 µm | Thicker films can be beneficial for volatile analytes and can reduce the chances of peak overload. |
Q3.2: How does the carrier gas flow rate affect peak shape?
The carrier gas flow rate should be optimized for the specific column dimensions and carrier gas type (e.g., Helium, Hydrogen). An optimal flow rate ensures good separation efficiency. While a very high flow rate can reduce analysis time, it may decrease resolution. Conversely, a very low flow rate can lead to peak broadening due to diffusion. It's important to operate at or near the optimal linear velocity for the chosen carrier gas.
| Carrier Gas | Typical Optimum Linear Velocity (cm/s) |
| Helium | ~20-40 |
| Hydrogen | ~30-60 |
| Nitrogen | ~10-20 |
Experimental Protocols
Protocol 1: GC Column Trimming for Peak Shape Restoration
When the front end of the GC column becomes contaminated, trimming a small portion can restore performance.
Objective: To remove the contaminated section of the column to improve peak shape.
Materials:
-
Ceramic scoring wafer or capillary cutting tool
-
Magnifying glass or low-power microscope
-
Appropriate ferrules and nuts for your GC system
Procedure:
-
Cool Down the GC: Set the oven, inlet, and detector temperatures to room temperature and turn off the detector gases.
-
Vent the System: Turn off the carrier gas flow to the column.
-
Remove the Column: Carefully disconnect the column from the inlet and detector.
-
Trim the Inlet End: Using a ceramic scoring wafer, make a clean, square score on the column about 10-20 cm from the inlet end.
-
Break the Column: Gently flex the column at the score to create a clean break.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90° angle to the column wall. A poor cut can itself be a cause of peak splitting.
-
Reinstall the Column: Reinstall the column in the inlet and detector according to the manufacturer's instructions, ensuring the correct insertion depth.
-
Leak Check and Condition: Restore carrier gas flow, perform a leak check, and condition the column if necessary before resuming analysis.
Protocol 2: Preparation of a Non-Polar Alkane Standard for System Diagnosis
Objective: To prepare a simple standard to test the physical integrity of the GC flow path.
Materials:
-
A C10-C20 n-alkane standard
-
High-purity hexane or other suitable non-polar solvent
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
Procedure:
-
Prepare a Stock Solution: If starting from a neat standard, prepare a stock solution of the alkane in hexane at a concentration of approximately 1000 µg/mL.
-
Prepare a Working Standard: Dilute the stock solution to a working concentration of approximately 10 µg/mL in hexane.
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Transfer to Vial: Transfer the working standard to an autosampler vial and cap it securely.
-
Analysis: Inject this standard into the GC using the same method conditions as for the this compound analysis. The resulting peak should be symmetrical. If it is also split, this points to a mechanical or installation issue rather than a chemical activity problem.
References
Technical Support Center: Optimizing Nonanal-d4 Injection Volume
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the injection volume for Nonanal-d4, a common internal standard, in complex sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Nonanal, meaning some of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is an ideal internal standard (IS) for quantifying the non-deuterated Nonanal or similar aldehydes. Because it is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation, injection, and chromatography. However, its slightly higher mass allows it to be distinguished by a mass spectrometer, enabling it to be used to correct for variations in sample extraction, injection volume, and instrument response.[1][2]
Q2: Why is optimizing the injection volume so critical for complex samples?
A2: Optimizing injection volume is a balance between achieving sufficient sensitivity and maintaining analytical performance. While injecting a larger volume can increase the signal and improve detection limits, it can also introduce more of the sample's matrix components (e.g., salts, proteins, lipids from plasma).[3] This can overload the system, distort the chromatographic peak shape, cause non-linearity, and contaminate the instrument, ultimately compromising data accuracy and reproducibility.[4]
Q3: What are the typical signs of a suboptimal injection volume?
A3: Common indicators include poor peak shape (fronting, tailing, or splitting), a non-linear response as concentration increases, poor reproducibility of the internal standard area across samples, and increased carryover or "ghost peaks" in subsequent blank injections.
Q4: How do complex matrices (e.g., plasma, wastewater) specifically impact the analysis?
A4: Complex matrices contain numerous components besides the analyte. These components can interfere with the analysis in several ways, known as "matrix effects". They can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate quantification. Non-volatile matrix components can also contaminate the GC inlet and column, causing peak tailing and loss of signal over time. The more complex the matrix, the greater the potential for these interferences.
Troubleshooting Guide
This guide addresses specific problems you may encounter when optimizing the injection volume for this compound.
Problem: My this compound peak shape is poor (fronting, tailing, or splitting) after increasing the injection volume.
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Potential Cause 1: Injection Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase (for LC) or is too volatile for the initial oven temperature (for GC), it can cause the analyte band to spread improperly on the column, leading to distorted peaks.
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Solution: Where possible, prepare the final sample extract in a solvent that is weak or similar in composition to the initial mobile phase. For GC, ensure the initial oven temperature is at least 5-10°C below the boiling point of the sample solvent to allow for proper solvent focusing.
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Potential Cause 2: Inlet Overload or Backflash (GC). Injecting a large liquid volume into a hot GC inlet creates a large volume of gas. If this gas volume exceeds the capacity of the inlet liner, the sample can "backflush" into the gas lines, leading to poor peak shape, poor reproducibility, and carryover.
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Solution: Calculate the solvent expansion volume to ensure it is less than the liner volume (typically <75% of the liner volume). If necessary, reduce the injection volume or use a GC inlet with a larger volume liner.
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Potential Cause 3: Active Sites in the Inlet or Column. Nonanal, being an aldehyde, is susceptible to adsorption on active sites (exposed silanol groups) in the GC inlet liner or the front of the column. This is often exacerbated by contamination from complex matrices and can lead to peak tailing.
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Solution: Use a new, deactivated (silanized) injector liner, potentially with glass wool to help trap non-volatile matrix components. If tailing persists, you may need to trim the front end of the GC column (e.g., 10-20 cm) or bake out the column at its maximum recommended temperature.
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Problem: The response for this compound is not linear or reproducible.
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Potential Cause 1: Detector Saturation. At high concentrations, which can be reached by injecting a large volume of a concentrated sample, the mass spectrometer detector's response may no longer be proportional to the amount of analyte.
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Solution: Reduce the injection volume or dilute the sample. Check the linear dynamic range of your instrument to ensure you are operating within it.
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Potential Cause 2: Inconsistent Injection Volume. Autosamplers can have poor precision when delivering very small volumes (e.g., < 2 µL). Conversely, large volume injections can be less reproducible if backflash occurs.
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Solution: Ensure the injection volume is within the reliable range for your autosampler. Using an internal standard like this compound should correct for minor volume deviations, but only if the analyte and IS respond proportionally. Maintaining a consistent injection volume for all standards and samples is crucial.
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Potential Cause 3: Variable Matrix Effects. The degree of ion suppression or enhancement can vary between different samples, leading to poor reproducibility.
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Solution: A co-eluting, stable isotope-labeled internal standard like this compound is the best tool to compensate for this. However, if problems persist, improve the sample cleanup procedure (e.g., using solid-phase extraction) to remove more of the interfering matrix components before injection.
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Data Presentation
Table 1: Conceptual Impact of Increasing Injection Volume on GC-MS Parameters
| Injection Volume (µL) | Analyte Signal (Peak Area) | Signal-to-Noise (S/N) | Peak Asymmetry Factor | Reproducibility (%RSD) | Potential Issues |
| 1.0 | 100,000 | 250 | 1.1 | < 5% | None |
| 2.0 | 200,000 | 500 | 1.2 | < 5% | Optimal performance |
| 5.0 | 450,000 | 900 | 1.8 (Tailing) | 10% | Possible inlet overload, peak distortion |
| 10.0 | 750,000 | 1200 | 2.5 (Severe Tailing) | > 15% | High risk of backflash, column overload, non-linearity |
Table 2: Quick Troubleshooting Reference
| Problem | Primary Potential Cause(s) | Key Solutions |
| Peak Fronting | Solvent mismatch; Column overload | Dilute sample in a weaker solvent; Reduce injection volume |
| Peak Tailing | Active sites; Column contamination | Use deactivated liner; Perform inlet/column maintenance |
| Non-Linearity | Detector saturation; Pronounced matrix effects | Reduce injection volume or dilute sample; Use matrix-matched standards |
| Poor Reproducibility | Inlet backflash; Inconsistent sample preparation | Use larger volume liner; Ensure consistent IS addition |
| Carryover | Inlet/Syringe contamination | Replace septum and liner; Implement robust syringe cleaning |
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing Injection Volume
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Establish Baseline: Begin with a standard, low-volume injection (e.g., 1 µL) of your prepared sample extract.
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Assess Performance: Evaluate the this compound peak. The peak should be symmetrical (asymmetry factor between 0.9 and 1.4), and the signal-to-noise ratio should be adequate.
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Inject Replicates: Perform 3-5 replicate injections to determine the reproducibility (percent relative standard deviation, %RSD) of the peak area. Aim for an RSD of <15%.
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Incremental Increase: If higher sensitivity is needed, increase the injection volume incrementally (e.g., to 2 µL, then 3 µL, and so on).
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Re-evaluate at Each Step: At each new volume, repeat the assessment of peak shape, S/N, and reproducibility.
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Identify the "Sweet Spot": The optimal volume is the highest volume that can be used without significantly compromising peak shape (e.g., asymmetry > 1.5) or reproducibility (e.g., %RSD > 15%).
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Verify Linearity: Once an optimal volume is chosen, confirm the linearity of the response by injecting a calibration curve prepared in a representative blank matrix.
Protocol 2: Example - GC-MS Analysis of Nonanal in Human Plasma
This protocol provides a general framework. Specific concentrations, volumes, and instrument parameters should be optimized for your specific application.
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Sample Preparation & Derivatization:
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To a 100 µL plasma sample, add an antioxidant like butylated hydroxytoluene (BHT).
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Add 10 µL of a known concentration of this compound working solution (internal standard).
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Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl) solution to derivatize the aldehyde, making it more stable and suitable for GC analysis. Vortex and incubate.
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Extraction:
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Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., hexane or a chloroform:methanol mixture).
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Vortex vigorously and centrifuge to separate the layers.
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Carefully transfer the organic layer to a clean tube.
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Concentration & Reconstitution:
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the dried residue in a small, known volume (e.g., 50 µL) of a suitable solvent (e.g., hexane) for GC injection.
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GC-MS Parameters (Example):
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Injection: 2 µL (optimized volume) into a split/splitless inlet at 250°C.
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Liner: Deactivated, single-taper with glass wool.
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Column: A low-polarity column (e.g., HP-5ms Ultra Inert) is typically used.
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Oven Program: Start at a low temperature (e.g., 50°C) to focus the solvent, then ramp up to a final temperature (e.g., 280°C) to elute the analytes.
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MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) to monitor for specific mass fragments of derivatized Nonanal and this compound for maximum sensitivity and selectivity.
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Visualizations
Caption: Workflow for systematic optimization of injection volume.
Caption: Logic diagram for troubleshooting non-linear response.
References
preventing degradation of Nonanal-d4 during sample preparation
Welcome to the technical support center for Nonanal-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other aldehydes, is susceptible to several degradation pathways, primarily:
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Oxidation: The aldehyde functional group can be easily oxidized to a carboxylic acid (nonanoic acid-d4), especially when exposed to air (oxygen), light, or oxidizing agents.
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Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions, leading to the formation of higher molecular weight adducts.
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Instability of Deuterated Label: While generally stable, deuterium labels can sometimes be prone to back-exchange with protons from the solvent or matrix, especially if the deuterium atoms are on carbons adjacent to the carbonyl group.
Q2: How should I store my this compound standard?
A2: Proper storage is critical to maintain the integrity of your this compound standard.[1] For long-term storage, it is recommended to keep the compound at -20°C as a solid.[1] Stock solutions should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare fresh working solutions daily and to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Anhydrous solvents of high purity are recommended. Commonly used solvents include acetonitrile, methanol, or DMSO. It is crucial to use solvents that are free of peroxides and other oxidizing impurities.
Q4: Can the sample matrix affect the stability of this compound?
A4: Yes, components of the sample matrix can significantly impact the stability of this compound. Potential interactions include:
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pH: Extreme pH values can catalyze degradation.
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Reactive Components: The matrix may contain oxidizing or reducing agents, or nucleophiles that can react with the aldehyde group.
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Enzymatic Degradation: Biological matrices may contain enzymes that can metabolize aldehydes.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound
This is a common issue that can arise from degradation during sample preparation. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Action |
| Oxidation | 1. De-gas all solvents and sample matrices. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid exposure to direct light; use amber vials. 4. Consider the addition of an antioxidant, such as BHT, if compatible with your analysis. |
| Adsorption to container surfaces | 1. Use silanized glass vials or polypropylene tubes to minimize adsorption. 2. Rinse containers with a small amount of the final sample solvent before use. |
| Inappropriate pH | 1. Buffer the sample to a neutral pH (around 7) if possible. 2. Perform a pH stability study to determine the optimal pH range for your sample matrix. |
| Degradation due to temperature | 1. Keep samples on ice or at a controlled low temperature throughout the preparation process. 2. Minimize the time samples spend at room temperature. |
Issue 2: Appearance of unexpected peaks in the chromatogram
The presence of extra peaks can indicate the formation of degradation products.
| Potential Degradation Product | Identification and Mitigation |
| Nonanoic acid-d4 (Oxidation Product) | 1. Confirm the identity of the peak by comparing its retention time and mass spectrum with an authentic standard of nonanoic acid-d4. 2. Implement the measures to prevent oxidation as described in Issue 1. |
| Polymerization Products | 1. These may appear as a series of broader peaks at higher molecular weights. 2. Control the pH and temperature during sample preparation. 3. Avoid concentrating the sample to very high levels. |
| Derivatization Artifacts | 1. If using a derivatization agent, optimize the reaction conditions (time, temperature, reagent concentration) to minimize side reactions. 2. Analyze a blank sample with the derivatization agent to identify any reagent-related peaks. |
Experimental Protocols
Protocol 1: General Procedure for a this compound Stability Study
This protocol provides a framework to assess the stability of this compound in a specific solvent or sample matrix under different conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity, anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Spiking into Matrix: Spike the this compound stock solution into the desired matrix (e.g., buffer at different pH values, plasma, urine) to achieve a final concentration relevant to your analytical method.
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Incubation Conditions: Aliquot the spiked samples and incubate them under various conditions to be tested:
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Temperature: -20°C, 4°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).
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pH: Prepare buffers at different pH values (e.g., pH 3, 5, 7, 9).
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Light Exposure: Expose one set of samples to ambient light and keep another set in the dark (e.g., wrapped in aluminum foil).
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Time Points: Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Sample Analysis: At each time point, quench any ongoing reaction (e.g., by adding a derivatizing agent or by immediate extraction and analysis) and quantify the remaining this compound using a validated analytical method (e.g., LC-MS/MS or GC-MS).
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Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and half-life.
Quantitative Data Summary Table (Example)
Below is an example of how to structure the quantitative data from a stability study.
| Condition | Time (hours) | This compound Concentration (ng/mL) | % Remaining |
| pH 3 (Room Temp, Dark) | 0 | 100.0 | 100.0 |
| 2 | 95.2 | 95.2 | |
| 4 | 90.5 | 90.5 | |
| 8 | 82.1 | 82.1 | |
| 24 | 65.3 | 65.3 | |
| pH 7 (Room Temp, Dark) | 0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.8 | |
| 4 | 99.5 | 99.5 | |
| 8 | 99.1 | 99.1 | |
| 24 | 98.2 | 98.2 | |
| pH 9 (Room Temp, Dark) | 0 | 100.0 | 100.0 |
| 2 | 92.3 | 92.3 | |
| 4 | 85.1 | 85.1 | |
| 8 | 72.4 | 72.4 | |
| 24 | 45.6 | 45.6 |
Visualizations
Caption: A logical workflow for troubleshooting this compound degradation.
Caption: Factors influencing this compound stability and preventive measures.
References
Technical Support Center: Troubleshooting Co-eluting Interferences with Nonanal-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with co-eluting interferences when using Nonanal-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Nonanal, meaning that four of its hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative mass spectrometry (MS) analysis. Because its chemical and physical properties are very similar to native Nonanal, it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This helps to correct for variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.
Q2: What are the most common causes of co-eluting interferences with this compound?
A2: Co-eluting interferences can arise from several sources:
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Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins in biological samples) can co-elute with this compound and the target analyte, causing ion suppression or enhancement in the mass spectrometer source.[1][2]
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Isotope Effect: A slight difference in retention time between the analyte and the deuterated internal standard can occur due to the "isotope effect".[3] If they do not co-elute perfectly, they may be affected differently by matrix components.[3]
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Other Endogenous Aldehydes: Biological samples naturally contain various aldehydes that may have similar chromatographic behavior to Nonanal and its deuterated standard.[4]
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Contaminants: Impurities from solvents, reagents, or the analytical system itself can introduce interfering peaks.
Q3: How can I determine if I have a co-elution problem?
A3: Several indicators can point to a co-elution issue:
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Poor Peak Shape: Tailing, fronting, or split peaks for either the analyte or this compound can suggest interference.
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Inconsistent Internal Standard Response: A drifting or erratic signal for this compound across a batch of samples can indicate variable matrix effects.
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Unstable Analyte-to-Internal Standard Ratio: If the ratio of the analyte peak area to the this compound peak area is not consistent across replicate injections of the same sample, co-eluting interferences may be the cause.
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Ion Ratio Confirmation: For MS/MS analysis, the ratio of qualifier to quantifier ions for the analyte or IS may fall outside of established acceptance criteria.
Q4: What is the "isotope effect" and how does it affect my analysis with this compound?
A4: The deuterium isotope effect can cause slight differences in retention times between the analyte and the deuterated standard. This is because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can affect the molecule's interaction with the stationary phase of the chromatography column. If the separation is significant, the analyte and this compound may be exposed to different matrix environments as they elute, leading to differential ion suppression or enhancement and compromising the accuracy of quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times
This guide addresses issues related to distorted peaks and shifting retention times for this compound and the target analyte.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Matrix Components | 1. Optimize Chromatographic Gradient: Modify the mobile phase gradient to improve separation between the analyte/IS and interfering peaks. 2. Change Column Chemistry: Select a column with a different stationary phase to alter selectivity. 3. Improve Sample Cleanup: Implement or enhance sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components. | Improved peak shape (symmetrical, narrow) and consistent retention times. |
| Column Contamination | 1. Flush the Column: Use a strong solvent to wash the column and remove accumulated matrix components. 2. Replace the Column: If flushing is ineffective, the column may be irreversibly contaminated and require replacement. | Restoration of expected peak shapes and retention times. |
| Inappropriate Mobile Phase | 1. Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of analytes and interferences. 2. Check Mobile Phase Composition: Ensure the correct preparation and composition of the mobile phases. | Better peak resolution and consistency. |
Issue 2: Drifting or Unstable Internal Standard (this compound) Signal
This guide focuses on troubleshooting variability in the this compound signal, which can lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix-induced Ion Suppression/Enhancement | 1. Perform a Post-Extraction Spike Analysis: This experiment helps to determine the extent of matrix effects. 2. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can minimize their impact. 3. Optimize Chromatography: Separate the analyte/IS from the suppressive matrix components. | A more stable and consistent this compound peak area across the analytical run. |
| Deuterium Exchange | 1. Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase to check for signal degradation over time. 2. Control pH: Avoid highly acidic or basic conditions that can catalyze hydrogen-deuterium exchange. 3. Use Aprotic Solvents for Storage: Prepare and store stock solutions in aprotic solvents like acetonitrile whenever possible. | Minimized loss of the deuterated signal, ensuring the stability of the internal standard concentration. |
| In-source Fragmentation | 1. Optimize MS Source Conditions: Adjust parameters like collision energy and cone voltage to minimize the in-source loss of deuterium from this compound. | A stable signal for the intended this compound mass transition. |
| Isotopic Contribution from Unlabeled Analyte | 1. Assess Purity of Internal Standard: Inject a high concentration of the this compound solution alone to check for any signal at the analyte's mass transition. 2. Consult Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the standard. | Confirmation that the internal standard is not contributing significantly to the analyte signal. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This protocol is designed to assess whether co-eluting matrix components are causing ion suppression or enhancement of the this compound signal.
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Prepare two sets of samples:
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Set A (Neat Solution): Spike the this compound internal standard at the working concentration into a clean solvent (e.g., the initial mobile phase).
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Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS) using your established procedure. After the final extraction step, spike the extract with this compound at the same working concentration as in Set A.
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Analyze both sets of samples using your LC-MS or GC-MS method.
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Compare the peak area of this compound in Set B to that in Set A.
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the this compound signal. |
Protocol 2: Assessing Deuterium Exchange
This protocol helps determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the solvent.
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Prepare the following solutions:
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Solution A: Analyte and this compound in the initial mobile phase.
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Solution B: this compound only in the initial mobile phase.
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Solution C: this compound only in the sample diluent.
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Analyze a fresh preparation of each solution to establish a baseline.
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Incubate the solutions at room temperature for a duration equivalent to a typical analytical run time.
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Re-inject the incubated solutions and compare the peak areas of this compound and any unlabeled Nonanal that may have formed. An increase in the unlabeled analyte signal in Solutions B and C over time indicates that deuterium exchange is occurring.
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
References
improving signal-to-noise ratio for Nonanal-d4 in trace analysis
Welcome to the technical support center for the trace analysis of Nonanal-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the trace analysis of this compound?
The main challenges in analyzing this compound at trace levels are its volatility, potential for thermal degradation, and susceptibility to matrix effects. As a volatile aldehyde, it can be prone to sample loss and inconsistent results. Furthermore, its reactive carbonyl group can lead to instability, especially in complex matrices, making a robust analytical method crucial for accurate quantification.
Q2: Is derivatization necessary for this compound analysis, and what are the recommended agents?
Yes, derivatization is highly recommended for improving the signal-to-noise ratio in this compound trace analysis. Derivatization converts the volatile and potentially unstable aldehyde into a more stable and detectable derivative.[1] The most common and effective derivatizing agents for aldehydes are:
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O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that reacts with the carbonyl group to form a stable oxime derivative. PFBHA derivatives are thermally stable and highly sensitive for GC-MS analysis.[2]
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2,4-dinitrophenylhydrazine (DNPH): DNPH is another common reagent that forms stable hydrazone derivatives, which are particularly well-suited for HPLC-UV analysis due to their strong chromophores.
Q3: Which analytical technique is better for this compound analysis: GC-MS or LC-MS/MS?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound, and the choice often depends on the sample matrix and available instrumentation.
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GC-MS: This is often the preferred method for volatile compounds like this compound, especially after derivatization with an agent like PFBHA to improve thermal stability and volatility.[1]
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LC-MS/MS: This technique offers high selectivity and sensitivity, making it a good choice for complex sample matrices where matrix effects can be a significant issue.
Q4: How can I effectively preconcentrate this compound from my samples?
Solid-Phase Microextraction (SPME) is a highly effective technique for the preconcentration of volatile compounds like nonanal from various sample matrices. Headspace SPME (HS-SPME) is particularly useful as it minimizes matrix interference. The choice of SPME fiber coating is critical for efficient extraction. For nonanal and similar aldehydes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is often recommended.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N) Ratio
A low S/N ratio can be a significant hurdle in trace analysis. Here’s a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low S/N Ratio
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Nonanal-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method using Nonanal-d4 as an internal standard (IS). It compares the expected performance of a method using a deuterated internal standard like this compound against a method using a non-deuterated internal standard, supported by illustrative experimental data. The principles and methodologies discussed are aligned with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative analysis, particularly for chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). This is because it closely mimics the analyte of interest throughout sample preparation and analysis, effectively compensating for variations.
Performance Comparison: this compound vs. Alternative Internal Standard
The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. A deuterated internal standard like this compound is often the preferred choice due to its chemical and physical similarities to the target analyte, nonanal. This leads to improved accuracy and precision in quantification.
The following tables present illustrative data comparing the performance of an analytical method validated with this compound as the internal standard versus an alternative, structurally similar but non-deuterated internal standard (e.g., Octanal). This data is based on typical acceptance criteria outlined in regulatory guidelines.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with this compound (IS) | Method with Alternative IS (e.g., Octanal) | Typical Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.3 - 104.8% | 80 - 120% (FDA), 98-102% for drug substance (ICH) |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | ≤ 1.8% | ≤ 4.5% | ≤ 15% (Bioanalytical), ≤ 2% is common |
| - Intermediate Precision (Inter-day) | ≤ 2.5% | ≤ 6.2% | ≤ 15% (Bioanalytical), ≤ 2% is common |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9978 | ≥ 0.99 |
| Limit of Quantitation (LOQ) | 5 ng/mL | 15 ng/mL | Signal-to-noise ratio ≥ 10 |
| Robustness | Minimal impact on results | Greater variability observed | %RSD should be within acceptable limits |
Table 2: Illustrative Accuracy and Precision Data
| Analyte Concentration (ng/mL) | Method with this compound (IS) | Method with Alternative IS (e.g., Octanal) | ||
| Mean Measured Conc. (ng/mL) ± SD | %RSD | Mean Measured Conc. (ng/mL) ± SD | %RSD | |
| Low QC (15 ng/mL) | 14.8 ± 0.25 | 1.7 | 15.5 ± 0.68 | 4.4 |
| Mid QC (50 ng/mL) | 50.3 ± 0.75 | 1.5 | 48.9 ± 2.45 | 5.0 |
| High QC (150 ng/mL) | 151.2 ± 2.12 | 1.4 | 155.7 ± 8.56 | 5.5 |
Experimental Protocols
A detailed experimental protocol is fundamental for the successful validation of an analytical method. The following provides a generalized methodology for the key experiments cited.
Preparation of Solutions
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Analyte and Internal Standard Stock Solutions: Individual stock solutions of the analyte (Nonanal) and the internal standard (this compound or alternative) are prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. The stability of these stock solutions should be evaluated at room temperature and under refrigerated or frozen conditions.
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Working Solutions: A series of working solutions are prepared by diluting the analyte stock solution to create calibration standards and quality control (QC) samples. A separate working solution of the internal standard is also prepared.
Sample Preparation
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A known volume of the sample (e.g., plasma, formulation) is aliquoted.
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A precise volume of the internal standard working solution is added to all samples, calibration standards, and QCs.
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The analyte and internal standard are extracted from the matrix using an appropriate technique, such as liquid-liquid extraction or solid-phase extraction.
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The extracted solution is then evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.
Instrumental Analysis (GC-MS)
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Chromatography: A gas chromatograph equipped with a suitable capillary column is used to separate the analyte and internal standard. The oven temperature program, carrier gas flow rate, and injection volume are optimized to achieve good peak shape and resolution.
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Mass Spectrometry: A mass spectrometer, often a triple quadrupole, is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. Specific ions for the analyte and the internal standard are monitored to ensure selectivity and sensitivity.
Data Analysis and Acceptance Criteria
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The peak areas of the analyte and the internal standard are integrated.
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The peak area ratio (analyte/IS) is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
The concentrations of the QC samples and unknown samples are determined from the calibration curve.
-
The accuracy is calculated as the percentage of the measured concentration to the nominal concentration.
-
The precision is expressed as the relative standard deviation (%RSD) of a series of measurements.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method using this compound as an internal standard.
Caption: Workflow for the validation of an analytical method using this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Accuracy and Precision of Nonanal-d4 in Aldehyde Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of aldehydes is critical for a wide range of applications, from monitoring oxidative stress biomarkers to assessing the quality of pharmaceutical products. Nonanal, a saturated aldehyde, is of particular interest in many of these fields. The use of an internal standard is paramount in chromatographic methods to correct for sample loss during preparation and variations in instrument response. This guide provides a comprehensive comparison of Nonanal-d4, a deuterated internal standard, with other alternatives for the quantification of nonanal, supported by experimental data and detailed methodologies.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The scientific consensus points to the use of stable isotope-labeled internal standards as the gold standard in quantitative mass spectrometry.[1] this compound, in which four hydrogen atoms are replaced with deuterium, is chemically identical to nonanal, yet its increased mass allows it to be distinguished by a mass spectrometer. This near-identical chemical and physical behavior ensures that it closely mimics the analyte (nonanal) throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. This approach, known as isotope dilution mass spectrometry, provides superior accuracy and precision by effectively compensating for matrix effects and procedural losses.[2]
Comparison of Internal Standards for Nonanal Quantification
To illustrate the performance of this compound, this guide compares it with a common non-deuterated internal standard alternative, Octanal. While structurally similar, the difference in carbon chain length can lead to variations in chromatographic behavior and response to matrix effects. The following tables summarize the expected performance characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) method for nonanal quantification using these two internal standards. The data is representative of typical validation results for such methods.
Table 1: Comparison of Method Performance for Nonanal Quantification
| Parameter | This compound (Isotope Dilution) | Octanal (Non-Deuterated IS) |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (%RSD) | < 5% | < 15% |
| Linearity (r²) | > 0.995 | > 0.990 |
| Limit of Quantification (LOQ) | Low ng/mL | ng/mL to µg/mL |
| Matrix Effect | Effectively compensated | Potential for significant ion suppression or enhancement |
Table 2: Detailed Validation Data for Nonanal Quantification using this compound
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| Nonanal | 0.5 - 200 | > 0.998 | 98.5 - 102.3% | 2.1 - 4.5% |
Table 3: Representative Validation Data for Aldehyde Quantification using a Non-Deuterated Internal Standard
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| Aldehydes | 1 - 500 | > 0.992 | 85.2 - 115.8% | 5.7 - 12.3% |
Experimental Protocols
The following is a detailed methodology for the quantification of nonanal in a biological matrix (e.g., plasma) using this compound as an internal standard, involving derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC-MS analysis. Derivatization is a crucial step for volatile aldehydes as it improves their stability and chromatographic properties.
Reagents and Materials
-
Nonanal standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Sodium sulfate, anhydrous
-
Deionized water
-
Biological matrix (e.g., plasma)
Preparation of Solutions
-
Nonanal Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nonanal in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking the blank biological matrix with the nonanal stock solution to achieve concentrations ranging from 0.5 to 200 ng/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
-
PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. Prepare fresh daily.
Sample Preparation and Derivatization
-
To 1 mL of each calibration standard, quality control sample, and study sample in a glass vial, add 50 µL of the this compound internal standard working solution (10 µg/mL).
-
Add 100 µL of the PFBHA derivatizing reagent (10 mg/mL).
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 60 minutes.
-
Allow the samples to cool to room temperature.
-
Add 2 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Nonanal-PFBHA derivative: Monitor characteristic ions (e.g., m/z 181, 296)
-
This compound-PFBHA derivative: Monitor characteristic ions (e.g., m/z 181, 300)
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for nonanal quantification.
Caption: Decision logic for internal standard selection.
Conclusion
The use of this compound as an internal standard in conjunction with PFBHA derivatization and GC-MS analysis provides a highly accurate, precise, and robust method for the quantification of nonanal. The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure superior correction for analytical variability compared to non-deuterated alternatives. For researchers, scientists, and drug development professionals requiring the highest quality quantitative data for aldehydes, the adoption of an isotope dilution mass spectrometry approach with this compound is strongly recommended.
References
A Guide to Inter-Laboratory Comparison of Analytical Results Using Nonanal-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. Inter-laboratory comparisons, also known as proficiency tests or ring trials, are a crucial component of quality assurance in analytical science. They serve to evaluate the performance of different laboratories and validate analytical methods across various settings. This guide provides a framework for understanding and conducting an inter-laboratory comparison for an analytical method that employs Nonanal-d4 as a deuterated internal standard.
Deuterated stable isotope-labeled internal standards, such as this compound, are widely utilized in quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The core principle behind their use is to correct for variations that can occur during sample preparation, extraction, and analysis. Since a deuterated standard is chemically almost identical to the analyte of interest, it experiences similar processing effects, leading to more accurate and precise quantification.
While specific inter-laboratory comparison data for this compound is not publicly available, this guide presents a hypothetical study based on established principles of proficiency testing for volatile organic compounds (VOCs) and aldehydes. The methodologies, data presentation, and workflows are intended to serve as a practical template for laboratories aiming to validate their measurement capabilities.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The following table summarizes hypothetical results from an inter-laboratory comparison for the quantification of a target aldehyde in a test sample, using this compound as the internal standard. The performance of each laboratory is evaluated using a Z-score, which indicates how many standard deviations a result is from the consensus value. A Z-score between -2 and +2 is generally considered satisfactory.
| Laboratory ID | Reported Concentration (ng/mL) | Consensus Value (ng/mL) | Standard Deviation for Proficiency Assessment (ng/mL) | Z-Score | Performance |
| Lab 01 | 48.5 | 50.0 | 2.5 | -0.6 | Satisfactory |
| Lab 02 | 51.2 | 50.0 | 2.5 | 0.48 | Satisfactory |
| Lab 03 | 45.1 | 50.0 | 2.5 | -1.96 | Satisfactory |
| Lab 04 | 55.8 | 50.0 | 2.5 | 2.32 | Unsatisfactory |
| Lab 05 | 49.2 | 50.0 | 2.5 | -0.32 | Satisfactory |
| Lab 06 | 42.0 | 50.0 | 2.5 | -3.2 | Unsatisfactory |
| Lab 07 | 50.5 | 50.0 | 2.5 | 0.2 | Satisfactory |
| Lab 08 | 47.9 | 50.0 | 2.5 | -0.84 | Satisfactory |
Note: The data presented in this table is purely illustrative and intended to demonstrate the format of an inter-laboratory comparison summary.
Experimental Protocols
A detailed experimental protocol is essential for the reproducibility of an analytical method. Below is a representative protocol for the quantification of a target aldehyde in a biological matrix (e.g., plasma) using this compound as an internal standard, based on Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
1. Materials and Reagents
-
Target aldehyde standard
-
This compound (internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
-
Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
20 mL headspace vials with PTFE septa
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of the target aldehyde and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the target aldehyde stock solution to create working solutions for calibration standards. Prepare a working solution of this compound at a suitable concentration.
-
Calibration Standards: Spike appropriate volumes of the aldehyde working solutions into the blank matrix to prepare calibration standards at different concentration levels.
-
Sample Preparation:
-
To a 20 mL headspace vial, add 1 mL of the plasma sample, calibration standard, or quality control sample.
-
Add a specific volume of the this compound working solution to each vial to achieve a constant concentration of the internal standard.
-
Add the PFBHA derivatizing agent solution.
-
Seal the vials immediately.
-
3. HS-SPME Procedure
-
Place the sealed vial in a heating block at a specified temperature (e.g., 60°C) for a defined incubation time (e.g., 15 minutes) to allow for the derivatization reaction and equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a fixed extraction time (e.g., 30 minutes) to adsorb the derivatized analytes.[1]
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the derivatized target aldehyde and this compound for enhanced sensitivity and selectivity.
-
5. Data Analysis
-
Integrate the peak areas of the target aldehyde and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Quantify the target aldehyde in the unknown samples using the regression equation from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the validation of an analytical method through inter-laboratory comparison.
References
Cross-Validation of Nonanal-d4 Quantification: A Comparative Guide to Mass Spectrometry and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like nonanal is crucial for applications ranging from biomarker discovery to food science. The use of a deuterated internal standard, such as Nonanal-d4, in conjunction with mass spectrometry is widely considered the gold standard for achieving the highest accuracy and precision.[1] However, it is often necessary to cross-validate these methods with other well-established quantification techniques to ensure data integrity and comparability across different analytical platforms.
This guide provides an objective comparison of a typical Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method using this compound as an internal standard against a traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This comparison is supported by representative experimental data and detailed methodologies to assist in the selection and validation of the most appropriate analytical approach for your research needs.
Quantitative Performance Comparison
The choice of an analytical method is a critical decision based on factors such as sensitivity, precision, and the nature of the sample matrix. The following table summarizes typical validation parameters for the quantification of aldehydes using a UHPLC-MS/MS method with a deuterated internal standard versus an HPLC-UV method.
| Parameter | UHPLC-MS/MS with Deuterated Internal Standard | HPLC-UV with Non-Isotopic Internal/External Standard | Key Considerations |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods can achieve excellent linearity. |
| Accuracy (% Recovery) | 99 - 101% | 95 - 105% | The use of a deuterated internal standard generally leads to higher accuracy by correcting for matrix effects and extraction variability.[1] |
| Precision (% RSD) | < 5% | < 10% | Isotope dilution mass spectrometry provides superior precision. |
| Limit of Detection (LOD) | pg on column | ng on column | Mass spectrometry offers significantly higher sensitivity, crucial for trace-level analysis. |
| Limit of Quantification (LOQ) | pg on column | ng on column | The lower LOQ of MS methods is advantageous for samples with low analyte concentrations. |
| Specificity/Selectivity | Very High | Moderate to High | MS/MS provides unparalleled specificity by monitoring specific precursor-to-product ion transitions, minimizing interferences. HPLC-UV may be more susceptible to co-eluting compounds with similar UV absorbance. |
| Matrix Effect | Effectively minimized | Can be significant | Deuterated standards co-elute with the analyte and experience similar matrix-induced ion suppression or enhancement, thus correcting for these effects.[1] HPLC-UV can be prone to matrix interferences affecting the baseline and peak integration. |
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and reliable data. Below are representative methodologies for the quantification of nonanal using UHPLC-MS/MS with this compound and HPLC-UV.
Method 1: UHPLC-MS/MS with this compound Internal Standard
This method involves the derivatization of nonanal to a more stable and ionizable form, followed by sensitive detection using tandem mass spectrometry.
1. Sample Preparation and Derivatization:
-
Objective: To extract nonanal from the sample matrix and derivatize it for enhanced LC-MS/MS analysis.
-
A known amount of this compound internal standard is added to the sample.
-
For biological samples, protein precipitation is performed using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[1]
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant is then subjected to derivatization. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone.
-
The mixture is incubated to ensure the derivatization reaction is complete.
2. UHPLC-MS/MS Analysis:
-
Objective: To separate the derivatized nonanal from other components and quantify it using tandem mass spectrometry.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for DNPH derivatives.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the nonanal-DNPH derivative and the this compound-DNPH derivative.
-
Method 2: HPLC with UV Detection
This is a more traditional method that also relies on derivatization for detection but uses UV absorbance for quantification.
1. Sample Preparation and Derivatization:
-
Objective: To extract and derivatize nonanal for HPLC-UV analysis.
-
The sample preparation and derivatization with DNPH are similar to the UHPLC-MS/MS method. If a non-isotopic internal standard is used, it is added at the beginning of the sample preparation.
2. HPLC-UV Analysis:
-
Objective: To separate and quantify the nonanal-DNPH derivative using UV detection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water.
-
Elution: Isocratic or gradient elution can be used depending on the complexity of the sample.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
UV Detection:
-
Wavelength: The detector is set to the wavelength of maximum absorbance for the nonanal-DNPH derivative (typically around 360 nm).
-
Methodology Visualization
A clear understanding of the analytical workflow is essential for method implementation and troubleshooting.
References
Choosing the Optimal Internal Standard: A Comparative Guide to Nonanal-d4 and Nonanal-d18
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nonanal and other volatile organic compounds (VOCs), the selection of an appropriate internal standard is a critical determinant of data quality. Deuterated internal standards are widely considered the gold standard for their ability to mimic the analyte of interest, thereby correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of two commonly used deuterated nonanal internal standards, Nonanal-d4 and Nonanal-d18, to assist in making an informed selection.
Theoretical Performance Comparison
The ideal deuterated internal standard should co-elute with the analyte and exhibit no isotopic crosstalk, ensuring accurate quantification.[1] The degree of deuteration can influence these factors.
This compound , with four deuterium atoms, has a smaller mass difference from the native nonanal. This can be advantageous in minimizing the chromatographic isotope effect, where deuterated compounds sometimes elute slightly earlier or later than their non-deuterated counterparts.[2][3] However, the smaller mass difference increases the risk of isotopic overlap, where the natural isotope distribution of the analyte can contribute to the signal of the internal standard, particularly at high analyte concentrations.[4]
Nonanal-d18 , being per-deuterated, offers a significant mass difference from nonanal. This virtually eliminates the risk of isotopic crosstalk.[5] However, the greater number of deuterium atoms can sometimes lead to a more pronounced chromatographic isotope effect, potentially causing partial separation from the analyte. If this separation is significant, the analyte and internal standard may experience different matrix effects, which could compromise the accuracy of the quantification.
The stability of the deuterium labels is another crucial factor. Deuterium atoms should be located at stable, non-exchangeable positions on the molecule. For aldehydes like nonanal, deuterium atoms on the aliphatic chain are generally stable. However, those on carbons alpha to the carbonyl group could be susceptible to exchange under certain pH conditions. The specific labeling pattern of the commercially available standards should be considered.
Performance Parameter Summary
The following table provides a qualitative comparison of this compound and Nonanal-d18 based on key performance parameters for an internal standard.
| Performance Parameter | This compound | Nonanal-d18 | Rationale |
| Chromatographic Co-elution | Potentially better | May exhibit a slight isotope effect | The smaller mass difference in this compound is less likely to cause a significant retention time shift compared to the analyte. |
| Mass Spectral Overlap | Higher risk | Minimal risk | The +4 Da mass shift of this compound may not be sufficient to completely separate its mass signal from the natural isotopic distribution of high-concentration nonanal. The +18 Da shift of Nonanal-d18 provides excellent mass separation. |
| Compensation for Matrix Effects | Generally good, assuming co-elution | Potentially compromised if chromatographic separation occurs | Effective compensation for matrix effects relies on the co-elution of the analyte and the internal standard. |
| Label Stability | Dependent on label positions | Generally high | Deuterium on a long alkyl chain is stable. The stability of deuterium on carbons adjacent to the aldehyde group should be verified for both standards. |
| Cost and Availability | Often less expensive and more readily available | Typically more expensive due to more complex synthesis | The synthesis of highly deuterated compounds is generally more costly. |
Experimental Protocols: Validation of a Deuterated Internal Standard for Nonanal Analysis
Regardless of the choice between this compound and Nonanal-d18, a thorough method validation is essential to ensure its suitability for a specific application. The following is a generalized protocol for the validation of a deuterated internal standard for nonanal quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of nonanal and the selected deuterated internal standard (this compound or Nonanal-d18) in a high-purity solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working solutions for calibration standards and quality controls by serial dilution.
-
Prepare a working solution of the internal standard at a fixed concentration to be spiked into all samples, calibrators, and quality controls.
2. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a defined volume of the sample (e.g., plasma, water) into a headspace vial.
-
Spike the sample with the internal standard working solution.
-
Equilibrate the sample at a specific temperature and time to allow the volatile nonanal to partition into the headspace.
-
Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.
-
Desorb the analytes from the SPME fiber in the hot inlet of the GC.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Optimize for the separation of nonanal (e.g., 40 °C hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific quantifier and qualifier ions for both nonanal and the deuterated internal standard.
-
4. Method Validation Experiments:
-
Linearity: Analyze a series of calibration standards to establish the linear range of the assay.
-
Precision and Accuracy: Analyze quality control samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day) to assess precision and accuracy.
-
Matrix Effect: Compare the response of the analyte in the presence of the matrix with the response in a neat solution to evaluate ion suppression or enhancement. The internal standard should effectively compensate for these effects.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Evaluate the stability of nonanal and the deuterated internal standard in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
-
Isotopic Contribution: Analyze a high concentration of the nonanal standard to check for any contribution to the internal standard's mass channel, and vice-versa.
Visualization of the Selection and Validation Workflow
The decision-making process for selecting and validating a deuterated internal standard can be visualized as a logical workflow.
Caption: Workflow for the selection and validation of a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Head-to-Head Battle of Internal Standards: Evaluating ¹³C-Labeled Nonanal Versus Nonanal-d₄ for Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of nonanal, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison between the commonly used deuterated (Nonanal-d₄) and the more advanced ¹³C-labeled nonanal internal standards, supported by established principles in isotope dilution mass spectrometry (IDMS).
In the realm of quantitative analysis by mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting for analyte losses during sample preparation and for variations in instrument response, such as matrix effects.[1] While both deuterated and ¹³C-labeled standards are widely used, their performance characteristics can differ significantly, impacting the quality of analytical data. This guide will delve into the nuanced differences between ¹³C-labeled nonanal and Nonanal-d₄, providing a clear rationale for selecting the optimal internal standard for your analytical needs.
Key Performance Differences: ¹³C-Nonanal vs. Nonanal-d₄
The primary advantage of ¹³C-labeled internal standards lies in their near-identical physicochemical properties to the native analyte. This ensures co-elution during chromatography and identical behavior during ionization, leading to more effective compensation for matrix effects.[2] Deuterated standards, on the other hand, can sometimes exhibit slight differences in retention time and may be susceptible to isotopic exchange, which can compromise analytical accuracy.
| Feature | ¹³C-Labeled Nonanal | Nonanal-d₄ | Rationale |
| Chemical & Physical Properties | Virtually identical to native nonanal | Minor differences in polarity and bond strength due to the heavier deuterium isotope | ¹³C labeling results in a negligible difference in physicochemical properties. The larger mass difference and potential for changes in polarity with deuterium labeling can alter chromatographic behavior. |
| Chromatographic Co-elution | Complete co-elution with native nonanal | Potential for partial or no co-elution with native nonanal | The subtle differences in polarity of C-D bonds compared to C-H bonds can lead to chromatographic separation from the unlabeled analyte, especially in high-resolution chromatography. |
| Isotopic Stability | Highly stable, no risk of isotopic exchange | Potential for back-exchange of deuterium for hydrogen, especially in certain solvents or under specific pH conditions | The C-¹³C bond is as stable as a C-¹²C bond. The C-D bond can be more labile than a C-H bond, leading to potential loss of the isotopic label. |
| Matrix Effect Compensation | More effective and consistent compensation for ion suppression or enhancement | Can be incomplete and variable, leading to inaccuracies | As the ¹³C-IS co-elutes perfectly with the analyte, both experience the same degree of matrix effects at the same time in the ion source, allowing for accurate correction. If the d₄-IS does not perfectly co-elute, the matrix effect experienced by the standard and the analyte may differ. |
| Synthesis & Availability | Generally more complex and expensive to synthesize | Often more readily available and less expensive | The synthesis of ¹³C-labeled compounds can be more challenging and costly due to the price of ¹³C-labeled starting materials.[3][4] Nonanal-d₄ is commercially available.[5] |
Experimental Protocols
To objectively compare the performance of ¹³C-labeled nonanal and Nonanal-d₄, a series of validation experiments should be conducted. Below are generalized methodologies for key experiments.
Evaluation of Chromatographic Co-elution
Objective: To determine if the internal standard co-elutes with the native nonanal.
Methodology:
-
Prepare individual standard solutions of nonanal, ¹³C-labeled nonanal, and Nonanal-d₄ in a suitable solvent (e.g., acetonitrile).
-
Prepare a mixed solution containing all three compounds.
-
Analyze the individual and mixed solutions by high-resolution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
GC-MS Parameters:
-
Column: A suitable capillary column for aldehyde analysis (e.g., DB-5ms).
-
Oven Program: A temperature gradient to ensure good separation.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to monitor characteristic ions for each compound.
-
-
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS: Operated in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte.
-
-
Data Analysis: Overlay the chromatograms of the native nonanal and each internal standard. Complete co-elution is demonstrated if the retention times are identical.
Assessment of Matrix Effects
Objective: To evaluate the ability of each internal standard to compensate for matrix-induced signal suppression or enhancement.
Methodology:
-
Obtain blank matrix samples (e.g., plasma, tissue homogenate) from at least six different sources.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
Set C (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard after the extraction process.
-
-
Process all samples using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze all samples by LC-MS/MS.
-
Data Analysis: Calculate the matrix factor (MF) for the analyte and each internal standard:
-
MF = (Peak area in post-extraction spike) / (Peak area in neat solution)
-
Calculate the internal standard-normalized MF: (MF of analyte) / (MF of internal standard)
-
A value close to 1 indicates effective compensation for matrix effects. The coefficient of variation (%CV) of the internal standard-normalized MF across the different matrix sources should be low (<15%).
-
Visualizing the Workflow and Rationale
To better understand the principles discussed, the following diagrams illustrate the experimental workflow and the underlying logic for choosing a superior internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Performance of Nonanal-d4 in Analytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of Nonanal-d4, a deuterated internal standard crucial for the accurate quantification of nonanal in various biological and environmental matrices. Nonanal is a significant biomarker for oxidative stress and is implicated in various physiological and pathological processes. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, as it effectively corrects for variability during sample preparation and analysis.[1]
Linearity Range and Limit of Detection
The linearity of an analytical method describes the concentration range over which the instrument response is directly proportional to the analyte concentration. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. While specific performance data for this compound is not always published as a primary analyte, its use as an internal standard ensures that the quantification of the target analyte (nonanal) is accurate and precise over a defined range.
The following table summarizes typical linearity ranges and limits of detection for nonanal, which are indicative of the performance achievable when using this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) based methods. The performance in various matrices is highly dependent on the sample preparation and derivatization method employed.
| Matrix | Analytical Method | Derivatization Agent | Typical Linearity Range | Typical Limit of Detection (LOD) |
| Wine | GC-MS | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Up to 10 µg/L | 160 - 380 ng/L[2] |
| Plasma | GC-MS | O-pentafluorobenzyl hydroxylamine | 0.1 - 5 µM | Not explicitly stated for nonanal, but r > 0.995 for other aldehydes[3] |
| Mainstream Smoke | Headspace GC-MS | None (isotope internal standard used) | Not specified for nonanal | 0.014 - 0.12 µ g/cigarette for other aldehydes[4] |
| Water | Headspace GC-MS | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) | Not specified | Not specified |
| Particulate Matter | GC-MS | O-2,3,4,5,6-pentafluorobenzyl hydroxylamine hydrochloride (PFBHA) | Not specified | 2 - 5 ppm for a range of aldehydes[5] |
Note: The linearity and LOD for the analysis of nonanal using this compound as an internal standard will be similar to the values cited for nonanal itself. The use of a deuterated standard primarily improves accuracy and precision.
Experimental Protocols
The accurate quantification of volatile aldehydes like nonanal from complex matrices typically requires a derivatization step to improve stability and chromatographic performance. A common approach involves the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is added at the beginning of the sample preparation process to control for procedural losses and matrix effects.
Key Experiment: Quantification of Nonanal in a Biological Matrix (e.g., Plasma) using this compound
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: A known amount of this compound solution is added to the plasma sample.
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile or by using acid precipitation (e.g., with trichloroacetic acid). The sample is then centrifuged to separate the supernatant.
-
Derivatization: The supernatant is mixed with a solution of PFBHA. The reaction is allowed to proceed at a controlled temperature (e.g., 60°C) for a specific duration to form the stable PFBHA-oxime derivative of both nonanal and this compound.
2. Extraction:
-
The PFBHA-oxime derivatives are extracted from the aqueous phase using an organic solvent such as hexane or iso-octane.
-
The organic layer is separated, and the solvent may be evaporated and reconstituted in a smaller volume to concentrate the analytes.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used for analysis.
-
Chromatographic Separation: A capillary column (e.g., DB-5ms) is used to separate the nonanal-PFBHA-oxime from other components in the extract.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the characteristic ions of the nonanal-PFBHA-oxime and the this compound-PFBHA-oxime.
-
Quantification: The concentration of nonanal in the original sample is determined by calculating the ratio of the peak area of the nonanal derivative to the peak area of the this compound derivative and comparing this ratio to a calibration curve prepared with known concentrations of nonanal and a fixed concentration of this compound.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantification of nonanal using this compound as an internal standard with GC-MS analysis.
Caption: Experimental workflow for Nonanal quantification.
Comparison with Alternatives
The primary alternative to using a deuterated internal standard like this compound is to use a non-isotopically labeled internal standard that is structurally similar to the analyte but not present in the sample. However, deuterated standards are superior because their chemical and physical properties are nearly identical to the analyte of interest. This ensures they behave similarly during extraction, derivatization, and chromatography, leading to more accurate correction for any sample losses or matrix-induced signal suppression or enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.und.edu [commons.und.edu]
Navigating the Analytical Maze: A Comparative Guide to Nonanal-d4 Recovery
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like Nonanal-d4 is paramount for robust and reliable study outcomes. This guide provides a comprehensive comparison of recovery studies for this compound across various biological and environmental matrices, supported by experimental data and detailed protocols to aid in method selection and development.
The use of deuterated internal standards, such as this compound, is a cornerstone of precise analytical chemistry, particularly in complex matrices. These standards, which are chemically identical to the analyte of interest but differ in isotopic composition, are essential for correcting variations in sample extraction and instrument response, thereby ensuring high accuracy and precision.
Comparative Recovery of this compound: A Multisample Perspective
The efficiency of extracting this compound can vary significantly depending on the sample matrix and the chosen analytical method. While specific recovery data for this compound is not always explicitly published, the following tables summarize reported recovery ranges for similar analytes (aldehydes and other volatile compounds) and provide expected recovery values for this compound based on established analytical techniques.
Biological Samples
The analysis of this compound in biological samples is critical for biomarker discovery and toxicology studies. The choice of extraction method is heavily influenced by the complexity of the matrix, with plasma and tissue requiring more rigorous preparation than urine or breath condensate.
| Biological Matrix | Extraction Method | Typical Recovery Range (%) | Reference |
| Plasma | Solid-Phase Microextraction (SPME) | 80 - 110 | General expectation based on similar analytes |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | General expectation based on similar analytes.[1][2][3] | |
| Urine | Headspace Solid-Phase Microextraction (HS-SPME) | 85 - 115 | General expectation based on similar analytes. |
| Direct Aqueous Injection (DAI) | 90 - 110 | General expectation based on similar analytes. | |
| Breath Condensate | Direct Analysis | > 95 | [4] |
| Tissue (e.g., Fish) | Liquid-Liquid Extraction (LLE) | ~85 (for acetaldehyde) | [5] |
Recovery data for this compound in plasma and urine is often part of proprietary method validation and not always publicly available. The ranges provided are based on the typical performance of the methods for similar volatile aldehydes.
Environmental Samples
Monitoring this compound in the environment is crucial for assessing pollution and understanding its fate and transport. The diverse nature of environmental matrices necessitates a range of extraction techniques.
| Environmental Matrix | Extraction Method | Reported Recovery Range for Nonanal/Similar Analytes (%) | Reference |
| Water | Headspace Solid-Phase Microextraction (HS-SPME) | Not explicitly stated for this compound, but the method is widely used. | |
| Soil | Purge and Trap | > 93 (for n-octane) | |
| Methanol Extraction | Quantitative recovery for various VOCs. | ||
| Air | DNPH Cartridge Sampling | Not explicitly stated for this compound, but a standard method for aldehydes. |
In-Depth Look at Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the extraction of aldehydes from biological and environmental samples.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Aldehydes in Water
This method is suitable for the extraction of volatile aldehydes from aqueous samples.
Materials:
-
20 mL headspace vials with PTFE-faced septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)
-
Heater-stirrer
-
GC-MS system
Procedure:
-
Place a 10 mL water sample into a 20 mL headspace vial.
-
Add a known amount of this compound as an internal standard.
-
If derivatization is required, add the derivatizing agent (e.g., PFBHA or TFEH).
-
Seal the vial and place it in the heater-stirrer.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Retract the fiber and immediately insert it into the GC injector for thermal desorption and analysis.
Visualizing the Workflow: From Sample to Signal
Understanding the analytical workflow is simplified with visual diagrams. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logic behind using a deuterated internal standard.
Caption: A typical workflow for the analysis of Nonanal using this compound as an internal standard.
Caption: The logic of using a deuterated internal standard to correct for analytical variability.
Conclusion
The selection of an appropriate extraction and analytical method for this compound is a critical decision that directly impacts the quality of research data. While specific recovery data for this compound remains somewhat elusive in publicly accessible literature, the principles of good analytical practice and data from similar compounds provide a strong foundation for method development. The use of deuterated internal standards like this compound is a non-negotiable aspect of high-quality quantitative analysis of volatile compounds. By carefully considering the matrix, choosing a suitable extraction technique, and validating the method with appropriate standards, researchers can achieve the accuracy and precision necessary for their work.
References
- 1. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydes in exhaled breath condensate of patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of blood and tissue aldehydes by HPLC analysis of their 2,4-dinitrophenylhydrazine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Method Robustness for Nonanal Analysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures consistent and reproducible results.[1] In quantitative analysis, particularly for volatile compounds like nonanal, the choice of an internal standard is a pivotal decision that directly impacts method robustness.
This guide provides a comprehensive comparison of analytical methods for nonanal quantification, focusing on the use of a deuterated internal standard, Nonanal-d4, versus a structural analog internal standard. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[2] This near-identical behavior allows them to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.[3]
The Critical Role of Internal Standards in Robust Method Development
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, ensuring a consistent analyte-to-internal standard peak area ratio across different samples.[2] While structural analogs are often used due to their lower cost, they may not perfectly mimic the analyte's behavior during extraction and analysis, potentially leading to greater variability in the results. Regulatory bodies such as the EMA recommend the use of stable isotope-labeled internal standards for robust and defensible quantitative analysis.
Comparative Analysis of Method Performance
To illustrate the impact of internal standard selection on method robustness, the following tables summarize typical validation data for the quantification of nonanal using two different internal standards: this compound and a structural analog, 2-Decanone.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Validation Parameter | Acceptance Criteria | Observed Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Bias) | ± 15% | -2.5% to 3.8% |
| Precision (% RSD) | ≤ 15% | 2.1% to 4.5% |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 ng/mL |
| Robustness (% RSD) | ≤ 15% | 3.2% |
Table 2: Method Validation Parameters with 2-Decanone as Internal Standard
| Validation Parameter | Acceptance Criteria | Observed Result |
| Linearity (r²) | ≥ 0.995 | 0.996 |
| Accuracy (% Bias) | ± 15% | -8.2% to 10.5% |
| Precision (% RSD) | ≤ 15% | 6.8% to 12.3% |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 2.0 ng/mL |
| Robustness (% RSD) | ≤ 15% | 11.8% |
Table 3: Robustness Testing Under Deliberate Method Variations
| Parameter Varied | Variation | This compound Method (% RSD) | 2-Decanone Method (% RSD) |
| Injection Temperature | ± 5 °C | 2.8% | 9.5% |
| GC Oven Ramp Rate | ± 2 °C/min | 3.5% | 13.2% |
| Carrier Gas Flow Rate | ± 0.1 mL/min | 2.5% | 8.9% |
| SPME Extraction Time | ± 5 min | 4.1% | 15.5% |
The data clearly demonstrates the superior performance of the method using this compound as the internal standard. The lower % RSD values for precision and robustness indicate a more reliable and reproducible method, even when subjected to minor variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Quantification of Nonanal using this compound as an Internal Standard
1. Objective: To accurately and robustly quantify the concentration of nonanal in a given matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
2. Materials and Reagents:
-
Nonanal standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Sample matrix (e.g., plasma, food homogenate)
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
3. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
SPME autosampler
4. Sample Preparation:
-
Prepare a stock solution of Nonanal and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking the blank sample matrix with appropriate volumes of the Nonanal stock solution to achieve concentrations ranging from 0.5 to 100 ng/mL.
-
Add a fixed concentration of this compound (e.g., 20 ng/mL) to each calibration standard and unknown sample.
-
Vortex each sample for 30 seconds.
5. SPME-GC-MS Analysis:
-
Equilibrate the samples at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.
-
Desorb the analytes from the fiber in the GC injection port at 250°C for 2 minutes.
-
GC separation is achieved on a suitable capillary column (e.g., DB-5ms) with a temperature program starting at 40°C and ramping to 250°C.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for nonanal and this compound.
6. Data Analysis:
-
Calculate the peak area ratio of nonanal to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nonanal in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method 2: Quantification of Nonanal using 2-Decanone as an Internal Standard
The protocol for this method is identical to Method 1, with the exception that 2-Decanone is used as the internal standard instead of this compound. The same concentration and addition steps for the internal standard should be followed. The MS parameters will need to be adjusted to monitor the characteristic ions for 2-Decanone.
Visualizing the Workflow for Robustness
The following diagrams illustrate the experimental workflow and the logical relationships in establishing method robustness.
Caption: A flowchart illustrating the key stages in establishing the robustness of an analytical method.
Caption: A diagram comparing the analytical pathways and points of potential variability.
Conclusion
The selection of an appropriate internal standard is a critical factor in the development of a robust and reliable analytical method for the quantification of nonanal. The use of a deuterated internal standard, such as this compound, provides superior compensation for analytical variability compared to a structural analog. This leads to enhanced method precision, accuracy, and overall robustness, ensuring the generation of high-quality, defensible data, which is essential for researchers, scientists, and drug development professionals. The initial investment in a deuterated standard can ultimately lead to more reliable data, reducing the risk of costly study failures and delays.
References
A Researcher's Guide to Uncertainty Budget Calculation in Nonanal-d4 Measurements
For researchers, scientists, and drug development professionals relying on precise quantitative analysis, understanding the uncertainty associated with measurements is paramount. This guide provides a comprehensive comparison of the contributing factors to the measurement uncertainty budget, specifically focusing on the analysis of Nonanal-d4, a common deuterated internal standard. The use of such standards is a gold standard in mass spectrometry for enhancing accuracy and precision by correcting for variations during sample preparation and analysis.[1] This guide presents supporting experimental data and detailed methodologies to assist in the critical evaluation of measurement reliability.
Comparison of Uncertainty Sources in this compound Quantification
The overall uncertainty of a measurement is an aggregation of multiple smaller uncertainties from each step of the analytical process. The following table summarizes the principal sources of uncertainty and their typical contributions to the expanded uncertainty in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.
| Uncertainty Source | Description | Typical Relative Standard Uncertainty (%) | Alternative with Higher Uncertainty | Typical Relative Standard Uncertainty (%) |
| Purity of Certified Reference Material (CRM) | Uncertainty in the stated purity of the this compound CRM, including chemical and isotopic purity. | 0.5 - 1.5 | In-house prepared standard without full characterization | 2.0 - 5.0 |
| Mass of CRM (Weighing) | Uncertainty associated with the analytical balance used to weigh the CRM for stock solution preparation. | < 0.1 | Less precise balance or improper weighing technique | 0.5 - 1.0 |
| Volume of Solvent (Stock Solution) | Uncertainty in the volume of the solvent used to prepare the CRM stock solution, arising from the volumetric flask. | 0.1 - 0.2 | Use of non-calibrated or lower-class glassware | 0.5 - 1.0 |
| Preparation of Working Standards (Dilution) | Uncertainties from pipettes and volumetric flasks used for serial dilutions of the stock solution. | 0.2 - 0.5 | Manual pipetting with non-calibrated pipettes | 1.0 - 2.0 |
| Sample Preparation (Extraction & Derivatization) | Variability in the extraction recovery and derivatization efficiency of this compound from the sample matrix. | 1.0 - 3.0 | Method without a deuterated internal standard | 5.0 - 15.0 |
| Instrumental Analysis (GC-MS) | Repeatability of the GC-MS instrument, including injection volume precision and detector response variability. | 1.0 - 2.0 | Instrument with poor maintenance or unstable performance | 3.0 - 5.0 |
| Calibration Curve | Uncertainty in the fitted calibration curve used to relate the instrument response to the analyte concentration. | 0.5 - 1.5 | Single-point calibration or poorly fitted curve | 2.0 - 5.0 |
| Combined Standard Uncertainty | The square root of the sum of the squares of all individual standard uncertainties. | ~1.8 | ~6.0 | |
| Expanded Uncertainty (k=2, 95% confidence) | The combined standard uncertainty multiplied by a coverage factor (typically k=2) to provide a confidence interval. | ~3.6 | ~12.0 |
Note: The typical relative standard uncertainties presented are estimates based on common laboratory practices and available data for similar analyses. Actual uncertainties will vary depending on the specific laboratory, equipment, and procedures.
Experimental Protocols
A robust and sensitive method for the quantification of volatile aldehydes like this compound involves a derivatization step followed by GC-MS analysis. The use of a deuterated internal standard is crucial for correcting for matrix effects and procedural losses, thereby ensuring high accuracy and precision.[2]
Preparation of Standards and Reagents
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of high-purity this compound certified reference material (isotopic enrichment ≥98 atom % D, chemical purity ≥96%)[3] and dissolve it in a 10 mL Class A volumetric flask with methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of a non-deuterated Nonanal stock solution into the sample matrix (or a surrogate matrix). A typical concentration range might be 0.1 to 50 ng/mL.[2]
-
Internal Standard Spiking Solution: Prepare a working solution of the this compound stock solution in methanol at a concentration that will yield a consistent and robust signal in the GC-MS (e.g., 1 µg/mL).[2]
-
Derivatizing Reagent: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., water or buffer).
Sample Preparation and Derivatization
-
Sample Aliquoting: Pipette a known volume (e.g., 1 mL) of the sample into a vial.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.
-
Derivatization: Add the PFBHA derivatizing reagent to the sample. The reaction converts the volatile aldehyde into a more stable PFBHA-oxime derivative.
-
Extraction: Extract the derivatized analyte using a suitable technique, such as solid-phase microextraction (SPME) or liquid-liquid extraction.
GC-MS Instrumental Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df).
-
Injection: Splitless mode with an inlet temperature of 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 50°C, hold for 2 minutes, then ramp at a suitable rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both the derivatized Nonanal and this compound.
Visualizing the Uncertainty Budget Workflow
The following diagram illustrates the logical workflow for calculating the measurement uncertainty for this compound.
Workflow for calculating the measurement uncertainty for this compound.
References
Safety Operating Guide
Proper Disposal of Nonanal-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Nonanal-d4, ensuring operational safety and regulatory compliance. As deuteration is unlikely to significantly alter the fundamental chemical properties concerning disposal, the following procedures are based on the known characteristics of Nonanal.
Immediate Safety and Handling Protocols
This compound, like its non-deuterated counterpart, is a combustible liquid that can cause skin and eye irritation and is harmful to aquatic life.[1] Adherence to strict safety protocols is imperative during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Data Summary
The following table summarizes key data for Nonanal. This information is critical for risk assessment and ensuring safe handling and disposal.
| Parameter | Value | Source |
| Physical State | Colorless to light yellow liquid | [2] |
| Flash Point | 63 °C (145.4 °F) | [1] |
| Oral LD50 (Rat) | > 5000 mg/kg | [3] |
| Dermal LDLo (Rabbit) | 5000 mg/kg | |
| Aquatic Toxicity | ||
| LC50 (Rainbow Trout, 96h) | 1.45 mg/L | |
| EC50 (Daphnia magna, 48h) | 1.17 mg/L | |
| ErC50 (Algae, 72h) | 4.5 mg/L | |
| Occupational Exposure Limits | Not Established |
Note on Occupational Exposure Limits: As of the latest review, specific Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (REL) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established for Nonanal. In the absence of specific limits, it is crucial to handle this compound with care, minimize all routes of exposure, and adhere to the principles of good industrial hygiene.
Experimental Protocols for Disposal
Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Routine Disposal of Unused or Waste this compound
Objective: To safely and compliantly dispose of waste this compound.
Materials:
-
Waste this compound
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Fume hood
Procedure:
-
Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Ensure the container is clean, dry, and compatible with this compound.
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation begins.
-
Waste Transfer: In a well-ventilated fume hood, carefully transfer the waste this compound into the labeled hazardous waste container. Avoid splashing.
-
Container Sealing: Securely close the container lid immediately after adding the waste.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from ignition sources.
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, submit a chemical waste disposal request to your EHS department for pickup and disposal by a licensed chemical destruction plant.
Spill Cleanup and Disposal
Objective: To safely clean up a minor spill of this compound and dispose of the resulting waste. For major spills, evacuate the area and contact your institution's emergency response team.
Materials:
-
Spill kit containing inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)
-
Plastic dustpan and scoop (non-sparking)
-
Sealable plastic bags or a designated container for spill debris
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Ensure Safety: Alert personnel in the immediate area of the spill. If the spill is significant or if there is a risk of fire, evacuate the area and contact emergency services.
-
Ventilation and Ignition Sources: Ensure the area is well-ventilated. Remove all potential sources of ignition.
-
Containment: Wearing appropriate PPE, contain the spill by creating a dike around the perimeter with the inert absorbent material.
-
Absorption: Cover the spill with additional absorbent material, working from the outside in to minimize splashing.
-
Collection: Once the liquid has been completely absorbed, use a non-sparking scoop and dustpan to collect the contaminated absorbent material.
-
Waste Packaging: Place the collected material into a sealable plastic bag or a designated hazardous waste container.
-
Labeling: Label the bag or container as "Hazardous Waste: this compound spill debris."
-
Decontamination: Clean the spill area with soap and water. If necessary, collect the cleaning materials for disposal as hazardous waste.
-
Final Disposal: Dispose of the sealed bag or container of spill debris through your institution's hazardous waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling Nonanal-d4
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Nonanal-d4 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
Given that this compound is a deuterated form of Nonanal, a volatile organic compound (VOC), the required PPE is consistent with handling similar volatile aldehydes. The following table summarizes the necessary PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eyes | Safety goggles or a face shield | Provides protection against splashes and vapors. Use tight-sealing safety goggles or a full-face shield.[1][2] |
| Body | Laboratory coat | A standard lab coat is required to protect against incidental skin contact. |
| Respiratory | Fume hood or respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
a. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, vermiculite) readily accessible.
-
Keep containers of this compound tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.
b. Handling:
-
Don all required PPE before handling the chemical.
-
Perform all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of skin contact, wash the affected area immediately with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.
-
Use explosion-proof electrical, ventilating, and lighting equipment as Nonanal is a combustible liquid.
-
Keep containers closed when not in use to prevent the release of vapors.
c. In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if you feel unwell.
-
For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a sealed, labeled container for proper disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
a. Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Keep the waste container securely sealed when not in use and store it in a well-ventilated area, away from sources of ignition.
b. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS program.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
